Tapencarium
Description
Properties
CAS No. |
1436920-57-8 |
|---|---|
Molecular Formula |
C20H25Br2ClN2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
5-(3,6-dibromocarbazol-9-yl)pentyl-trimethylazanium chloride |
InChI |
InChI=1S/C20H25Br2N2.ClH/c1-24(2,3)12-6-4-5-11-23-19-9-7-15(21)13-17(19)18-14-16(22)8-10-20(18)23;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GYDHQSBIPOHCIM-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tapencarium (RZL-012) on Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tapencarium, also known as RZL-012, is a novel, injectable synthetic small molecule designed for the reduction of localized subcutaneous fat.[1][2][3][4][5][6] Its chemical name is 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride.[2][7][8][9] Developed by Raziel Therapeutics, this compound's primary mechanism of action is the induction of rapid, localized adipocyte death (adipolysis) through direct disruption of cell membrane integrity.[1][2][3][4][7][9][10][11] This cytolytic effect is followed by a natural inflammatory and wound-healing response, resulting in the clearance of cellular debris and a reduction in fat volume.[7][9] Preclinical and clinical studies have demonstrated its efficacy in reducing submental and flank fat deposits.[1][3][7]
Core Mechanism of Action: Cytolytic Necrosis of Adipocytes
The principal mechanism by which this compound eliminates adipocytes is through a direct, non-specific cytolytic effect that compromises cell membrane integrity, leading to necrotic cell death.[1][2][7][9] This action is rapid and does not appear to be dependent on specific cellular energy pathways.[7]
Disruption of Cell Membrane Integrity
In vitro studies have shown that this compound directly damages the cell membrane.[2][7][9] This effect was demonstrated using "nanoghosts" (NGs), which are cell membrane vesicles. Incubation with this compound led to a dose-dependent increase in the permeability of these nanoghosts, culminating in their complete destruction at higher concentrations.[2][7][9] This suggests a direct physicochemical interaction between the molecule and the lipid bilayer of the cell membrane.
Downstream Cellular Events
The initial breach in membrane integrity triggers a cascade of irreversible cellular events:
-
Increased Intracellular Calcium: Compromised membrane integrity leads to an influx of extracellular calcium into the cytosol.[2][7][9] This increase in intracellular calcium is an early indicator of cellular injury and was observed as early as two hours after exposure to this compound in in vitro models.[7]
-
Mitochondrial Dysfunction: While initial effects on mitochondrial membrane potential (MMP) are delayed compared to the immediate membrane disruption and calcium influx, prolonged exposure eventually leads to mitochondrial compromise, a hallmark of necrotic cell death.[2][7][9]
-
Cell Lysis and Necrosis: The sustained disruption of ionic homeostasis and membrane integrity results in cell swelling and eventual lysis, releasing the cellular contents.[1][2][7][9]
It is important to note that while some commercial suppliers have classified this compound as a "serine/threonine kinase inhibitor," the primary scientific literature on its adipolytic effects does not support this as its mechanism of action for fat reduction.[2][12] The observed effects are consistent with direct cytolysis rather than enzymatic inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced Adipocyte Necrosis
Caption: this compound's direct interaction with the adipocyte membrane leads to necrosis.
Experimental Workflow for Preclinical Evaluation
References
- 1. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RZL-012 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
RZL-012: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RZL-012, also known as Tapencarium, is an investigational drug under development for the localized reduction of subcutaneous adipose tissue. It is being evaluated for therapeutic applications in conditions such as Dercum's disease and for aesthetic purposes like the reduction of submental fat. This technical guide provides an in-depth overview of the core mechanism of action of RZL-012, based on available preclinical and clinical data. It aims to clarify the existing information in the scientific and commercial literature and to provide a detailed resource for professionals in the field of drug development and lipid metabolism research.
Addressing a Misclassification: Serine/Threonine Kinase Inhibition
Several commercial chemical suppliers classify RZL-012 as a serine/threonine kinase inhibitor.[1][2][3] However, a thorough review of the published scientific literature, including peer-reviewed studies detailing its mechanism of action, does not provide evidence to support this classification as its primary mode of action for adipocyte reduction. While the carbazole (B46965) scaffold, a core component of RZL-012's chemical structure, is found in some compounds that exhibit kinase inhibitory activity, the direct inhibition of serine/threonine kinases by RZL-012 has not been experimentally demonstrated to be the cause of its fat-reducing effects.
The most robust and detailed preclinical studies point to a different, more direct mechanism.
The Core Mechanism: Direct Disruption of Cell Membrane Integrity
The primary mechanism of action of RZL-012 is the direct disruption of adipocyte cell membrane integrity, leading to rapid, non-specific cell death (necrosis).[4][5][6][7] This cytolytic effect is not selective for adipocytes, as in vitro studies have shown similar effects on fibroblasts.[4] The process is characterized by a series of cellular events that culminate in the elimination of fat cells and a subsequent tissue remodeling response.
The proposed signaling pathway, or more accurately, the sequence of events, is detailed below:
RZL-012 Mechanism of Action Pathway.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the key quantitative data from preclinical studies on RZL-012.
Table 1: In Vitro Cytotoxicity of RZL-012
| Cell Type | Parameter | Value | Reference |
| Adipocytes | IC50 | 25 - 106 µM | [4][5] |
| Fibroblasts | IC50 | 25 - 106 µM | [4] |
Table 2: In Vivo Efficacy of RZL-012 in a Porcine Model
| Treatment | Time Point | Parameter | Result | Reference |
| RZL-012 Injection | 24 hours | Histopathology | Liponecrosis and inflammatory response | [4][5] |
| RZL-012 Injection | 3 months | Mean Fat Thickness Reduction | 18% | [4][5] |
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of RZL-012, based on the study by Rotunda et al. (2021).[4][5]
In Vitro Adipocyte Cell Killing Assay
-
Cell Culture: Preadipocytes are seeded in 96-well plates and cultured to induce differentiation into mature adipocytes, confirmed by the visualization of intracellular lipid vacuoles.
-
Treatment: Differentiated adipocytes are treated with varying concentrations of RZL-012.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the neutral red uptake assay, to determine the concentration of RZL-012 that results in 50% cell death (IC50).
Membrane Integrity, Cytosolic Calcium, and Mitochondrial Membrane Potential (MMP) Assays
-
Cell Culture and Differentiation: Preadipocytes are seeded in optical 96-well plates and differentiated into adipocytes.
-
Fluorescent Dyes: Specific fluorescent dyes are used to measure changes in cellular parameters:
-
Membrane Integrity: A dye that is excluded by viable cells but enters cells with compromised membranes.
-
Cytosolic Calcium: A dye that fluoresces upon binding to free calcium in the cytosol.
-
Mitochondrial Membrane Potential: A dye that accumulates in healthy mitochondria with a normal membrane potential.
-
-
Treatment and Measurement: Adipocytes are treated with RZL-012, and fluorescence is measured at various time points (e.g., 2 and 24 hours) to quantify changes in membrane permeability, intracellular calcium levels, and MMP.
Nanoghost Permeability Assay
-
Nanoghost Preparation: Nanoghosts (NGs) are prepared from red blood cells, resulting in cell membrane vesicles devoid of cytoplasm.
-
Treatment: NGs are incubated with different concentrations of RZL-012.
-
Permeability Assessment: The effect of RZL-012 on membrane permeability is assessed by measuring the destruction or alteration of the nanoghosts, for example, through particle counting.
In Vivo Porcine Model for Subcutaneous Fat Reduction
-
Animal Model: Pigs are used as an accepted animal model for subcutaneous fat removal studies.
-
Injection: RZL-012 is injected subcutaneously into the fat deposits of the pigs.
-
Histopathological Analysis: Biopsies of the injected areas are taken at various time points (e.g., 24 hours post-injection) to evaluate the cellular effects through histological staining and examination.
-
Efficacy Measurement: The thickness of the fat layer in the treated area is measured at later time points (e.g., 3 months) to determine the reduction in fat volume.
References
- 1. targetmol.com [targetmol.com]
- 2. Mixed-lineage kinase 1 and mixed-lineage kinase 3 subtype-selective dihydronaphthyl[3,4-a]pyrrolo[3,4-c]carbazole-5-ones: optimization, mixed-lineage kinase 1 crystallography, and oral in vivo activity in 1-methyl-4-phenyltetrahydropyridine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Other Targets | DC Chemicals [dcchemicals.com]
- 7. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tapencarium (RZL-012): Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium, also known as RZL-012 and Utenpanium chloride, is a novel, injectable synthetic small molecule with cytolytic properties under development by Raziel Therapeutics.[1] It is being investigated for the reduction of localized subcutaneous fat deposits. Clinical studies have focused on its application in aesthetic medicine, specifically for the reduction of submental fat (double chin), as well as for fat-related disorders such as Dercum's disease.[1][2][3] The primary mechanism of action for this compound is the direct disruption of adipocyte cell membranes, leading to rapid, localized fat cell death and subsequent tissue remodeling.[1][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with a distinct chemical structure that facilitates its cytolytic activity.
-
Chemical Name: 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride[1]
-
Synonyms: RZL-012, Utenpanium chloride[2]
-
Chemical Formula: C₂₀H₂₅Br₂ClN₂
-
Molecular Weight: 488.69 g/mol
While some commercial suppliers have categorized this compound as a serine/threonine kinase inhibitor, the primary scientific literature does not support this classification.[2] The well-documented mechanism of action is direct cell membrane disruption.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| CAS Number | 1436920-57-8 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Mechanism of Action: Adipocyte Cytolysis
The primary pharmacological effect of this compound is the induction of adipocyte necrosis through direct, rapid, and irreversible disruption of cell membrane integrity.[1][3] This process is localized to the injection area, minimizing systemic exposure and effects. The proposed cascade of events following injection is as follows:
-
Membrane Disruption: this compound directly interacts with the adipocyte cell membrane, causing a loss of integrity.
-
Increased Intracellular Calcium: The compromised membrane leads to an influx of extracellular calcium.
-
Mitochondrial Dysfunction: While initial effects on mitochondrial membrane potential are delayed, the cellular stress eventually leads to mitochondrial dysfunction.
-
Cell Death: The combination of membrane rupture and cellular stress results in adipocyte necrosis (cell death).
-
Inflammatory Response and Fibrosis: The body's natural wound-healing process is initiated, characterized by an initial inflammatory response to clear the necrotic tissue, followed by the formation of fibrotic tissue, which helps in the contraction of the treated area.[3]
Caption: Proposed mechanism of this compound leading to localized fat reduction.
Pharmacokinetics and Preclinical Efficacy
Pharmacokinetic and preclinical studies have provided quantitative data on the activity and in vivo effects of this compound.
Table 2: Pharmacokinetic Parameters of this compound (Human Study)
| Parameter | Value | Unit |
| Time to Max. Concentration (Tmax) | ~1.67 | hours |
| Half-life (t½) | 9.1 | hours |
| Mean Max. Concentration (Cmax) | <1 | µg/mL |
Table 3: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model |
| IC₅₀ for Adipocyte Cell Killing | 25 - 106 | µM |
| Reduction in Fat Thickness (at 3 months) | 18% | Pig (in vivo) |
Key Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies of this compound.
In Vitro Adipocyte Cell Killing Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on mature adipocytes.
Methodology:
-
Cell Culture: Cryopreserved human visceral preadipocytes are cultured and differentiated into mature adipocytes in 96-well plates. Differentiation is confirmed by the presence of lipid vacuoles.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to final assay concentrations (e.g., 0.01 to 300 µM) with a final DMSO concentration of 0.2%.
-
Treatment: Differentiated adipocytes are treated in triplicate with varying concentrations of this compound or vehicle control (0.2% DMSO).
-
Incubation: Plates are incubated at 37°C and 5% CO₂ for specified time points (e.g., 2, 6, and 24 hours).
-
Viability Assessment: Cell viability is measured using a luminescence-based assay, such as CellTiter-Glo® 2.0. The reagent is added to the wells, and after a brief incubation, luminescence is read using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro adipocyte cell killing assay.
In Vivo Fat Reduction Study in Pigs
Objective: To evaluate the in vivo effect of this compound on subcutaneous fat thickness and to characterize the histological changes.
Methodology:
-
Animal Model: Domestic Yorkshire crossbred swine are used as they are an accepted animal model for subcutaneous fat studies.
-
Dosing: this compound (e.g., 25 mg/0.5 mL per injection site) is injected into the subcutaneous abdominal fat layer at multiple sites. A control group receives saline injections.
-
Necropsy and Tissue Collection: Animals are euthanized at various time points post-injection (e.g., 24 hours, 14 days, and 84 days). The injected and non-injected skin and underlying fat tissue are collected.
-
Histopathological Analysis:
-
Tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Slides are examined by a pathologist to assess liponecrosis, inflammation, and fibrosis, often using a semi-quantitative scoring system (e.g., 1 for minimal to 4 for marked).
-
-
Fat Thickness Measurement: At the final time point (e.g., 84 days), the thickness of the fat layer in treated and untreated areas is measured to quantify the reduction.
Caption: Experimental workflow for the in vivo fat reduction study in a pig model.
Clinical Studies and Safety
Phase 2b clinical trials have evaluated the safety and efficacy of this compound for the reduction of submental fat.[1] These studies were randomized, double-blind, and placebo-controlled. The results indicated that a single treatment session with this compound led to a statistically significant improvement in the appearance of submental fat as assessed by clinicians, patients, and magnetic resonance imaging (MRI).[1] The most common adverse events were localized injection site reactions, and no serious adverse events were associated with the treatment.[1]
Conclusion
This compound is a promising cytolytic agent for localized fat reduction. Its well-defined chemical structure and direct, membrane-disrupting mechanism of action provide a clear basis for its pharmacological activity. Preclinical and clinical data have demonstrated its potential as a safe and effective non-surgical option for sculpting and contouring, with a key advantage being its efficacy after a single treatment session. The experimental protocols detailed herein offer a foundation for further research and development in the field of aesthetic and therapeutic fat reduction.
References
RZL-012: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RZL-012, also known as Tapencarium or Utenpanium Chloride, is a novel, synthetic small molecule entity under development by Raziel Therapeutics.[1] Its chemical name is 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride.[1] RZL-012 is an injectable drug with cytolytic properties, designed for the reduction of subcutaneous fat.[1][2] It is currently progressing toward Phase 3 clinical trials for aesthetic applications such as the treatment of submental fat ("double chin") and for therapeutic uses in conditions like Dercum's disease, a rare disorder characterized by painful lipomas.[3] The molecule is formulated without any human or animal-derived components.[1] When injected into adipose tissue, RZL-012 destroys fat cells, leading to a reduction in fat volume.[1]
Synthesis of RZL-012
The synthesis of RZL-012 can be conceptualized as a two-step process, beginning with the synthesis of a key precursor, followed by its conversion to the final active pharmaceutical ingredient. While a complete, detailed synthesis of RZL-012 in a single publication is not publicly available, the following pathway is constructed based on a published method for a key intermediate and established organic chemistry reactions for the subsequent transformation.
Step 1: Synthesis of 5-(3,6-dibromo-9H-carbazol-9-yl)pentanenitrile
The initial step involves the N-alkylation of 3,6-dibromocarbazole (B31536) with 5-chlorovaleronitrile (B1664646). This reaction is detailed in a study by Uludag et al. (2011).
Experimental Protocol: To a solution of 3,6-dibromocarbazole (5.00 g, 15.38 mmol) in dry tetrahydrofuran (B95107) (200 ml), sodium hydride (1.16 g, 30.76 mmol) is added in several portions. The mixture is stirred at 353 K for 2 hours under an argon atmosphere. Subsequently, 5-chlorovaleronitrile (3.46 ml, 30.76 mmol) is added, and the reaction mixture is stirred at 373 K for 6 days. After cooling in an ice bath, 10% hydrochloric acid (200 ml) is added. The product is extracted with chloroform (B151607) (300 ml), and the organic layer is dried over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using chloroform as the eluent. The final product, 5-(3,6-dibromo-9H-carbazol-9-yl)pentanenitrile, is recrystallized from diethyl ether.
Step 2: Conversion of 5-(3,6-dibromo-9H-carbazol-9-yl)pentanenitrile to RZL-012
The second step involves a two-part transformation of the nitrile group to a trimethylaminium chloride group. This process would first involve the reduction of the nitrile to a primary amine, followed by quaternization of the amine.
Proposed Experimental Protocol:
-
Reduction of the Nitrile: The nitrile precursor can be reduced to the corresponding primary amine, 5-(3,6-dibromo-9H-carbazol-9-yl)pentan-1-amine, using a standard reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup.[4][5] Alternatively, catalytic hydrogenation with a metal catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere can be employed.[5][6]
-
Quaternization of the Amine: The resulting primary amine is then converted to the quaternary ammonium (B1175870) salt, RZL-012. This is typically achieved by reacting the amine with an excess of methyl iodide (CH3I) to form the trimethylammonium iodide salt. This is followed by an anion exchange step, for example, by treating the iodide salt with silver chloride (AgCl) or using an ion-exchange resin to yield the final chloride salt, RZL-012.
Mechanism of Action
The primary mechanism of action of RZL-012 is the direct disruption of adipocyte cell membrane integrity, leading to necrotic cell death.[7] This cytolytic effect is non-specific, as in vitro studies have shown similar cell-killing effects on fibroblasts.[8] Additionally, RZL-012 has been identified as a myotonic dystrophy protein kinase (MRCK) serine/threonine kinase alpha inhibitor.[9]
Upon administration, RZL-012 rapidly induces changes in the cell membrane, leading to increased permeability.[7] This is followed by an influx of cytosolic calcium and delayed alterations in the mitochondrial membrane potential (MMP).[3][7] The culmination of these events is the complete destruction of the adipocyte membrane.[7] Following cell death, an inflammatory response is initiated, and the necrotic tissue is cleared and replaced by fibrotic tissue, which contributes to the contraction and reduction of the fat tissue volume.[7]
Preclinical Data
Preclinical evaluation of RZL-012 has been conducted through in vitro and in vivo studies to elucidate its mechanism of action and assess its efficacy.
In Vitro Studies
In vitro experiments have demonstrated that RZL-012 induces adipocyte cell killing with IC50 values ranging from 25 to 106 μM.[7] The cytolytic effect is initiated by direct interaction with the cell membrane, leading to increased permeability, followed by downstream cellular events.[7]
| Parameter | Value | Cell Types | Reference |
| IC50 | 25 - 106 μM | Adipocytes, Fibroblasts | [7] |
In Vivo Studies
In vivo studies in a pig model, an accepted animal model for subcutaneous fat removal, have shown the efficacy of RZL-012 in reducing fat thickness.[7] Twenty-four hours after injection, liponecrosis was observed, followed by an inflammatory response and the formation of fibrotic tissue.[7]
| Parameter | RZL-012 Treated | Control (Saline) | Timepoint | Reference |
| Mean Fat Thickness Reduction | 18% | -2.8% (increase) | 3 months post-dosing | [7] |
Clinical Data
RZL-012 is currently in late-stage clinical development, with Phase 2b trials completed and progression towards Phase 3 trials.[2][3]
Phase 2b Study in Submental Fat Reduction
A randomized, double-blind, placebo-controlled Phase 2b study evaluated the safety and efficacy of low and high doses of RZL-012 for the reduction of submental fat (SMF).[4]
| Efficacy Endpoint (Day 84) | High-Dose RZL-012 | Low-Dose RZL-012 | Placebo | p-value (High-Dose vs. Placebo) | Reference |
| ≥1-grade improvement in Clinician Chin Assessment Tool (C-CAT) | 86% | 73.7% | 56.3% | 0.0011 | [4] |
| % Change in SMF Volume (MRI) | -14.9% | -8.3% | +1.5% | <0.0001 | [7] |
Pharmacokinetics
Pharmacokinetic analyses from a proof-of-concept study in flank fat reduction demonstrated that RZL-012 is rapidly absorbed with a relatively short half-life.[10]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1.67 hours | [10] |
| Half-life (t1/2) | 9.1 hours | [10] |
| Mean Maximal Blood Concentration (Cmax) | <1 µg/mL | [10] |
Experimental Protocols
In Vitro Adipocyte Cell Killing Assay
Objective: To determine the concentration-dependent cytotoxic effect of RZL-012 on adipocytes.
Methodology:
-
Cryopreserved human adipocytes are cultured according to the manufacturer's protocol.
-
Cells are seeded into 96-well opaque plates.
-
RZL-012 is solubilized in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted.
-
The diluted RZL-012 solutions are added to the cells in triplicate at final concentrations ranging from 0.01 to 300 μM, with a final DMSO concentration of 0.2%.
-
Plates are incubated at 37°C and 5% CO2 for specified time points (e.g., 2, 6, and 24 hours).
-
At the end of the incubation period, cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo® 2.0, which measures ATP levels.
-
Luminescence is measured using a plate reader, and the data is used to calculate IC50 values.[1]
In Vivo Pig Fat Thickness Measurement
Objective: To evaluate the in vivo efficacy of RZL-012 in reducing subcutaneous fat thickness.
Methodology:
-
Domestic pigs are used as the animal model.
-
A single multi-injection session of RZL-012 or saline (control) is administered into the subcutaneous fat of the flanks.
-
After a specified period (e.g., 84 days), the animals are euthanized.
-
Subcutaneous fat thickness is measured at necropsy at predefined injection and non-injection sites along each flank using a ruler.
-
The change in fat thickness between injected and non-injected areas is calculated for both the RZL-012 and saline-treated groups.
-
Statistical analysis (e.g., Wilcoxon scores test) is performed to determine the significance of the difference in fat reduction between the treatment groups.[1]
References
- 1. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Caliway’s CBL-514 meets endpoints in reducing abdominal fat | BioWorld [bioworld.com]
- 10. 5-(3,6-Dibromo-9H-carbazol-9-yl)penta-nenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytolytic Effects of Tapencarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium (also known as RZL-012) is a novel, injectable synthetic small molecule with potent cytolytic properties currently under investigation for the reduction of subcutaneous adipose tissue. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the primary mechanism of action and cytotoxic effects of this compound on adipocytes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of dermatology, aesthetic medicine, and drug development.
The primary mechanism of action for this compound is the rapid induction of adipocyte cell death through the direct and irreversible disruption of cell membrane integrity.[1][2] This leads to necrosis of fat cells, followed by a natural inflammatory response and subsequent tissue remodeling.[1] In vitro studies have been crucial in quantifying the cytolytic potency of this compound and in dissecting the cellular events that culminate in cell death.
Quantitative Data Summary
The cytolytic activity of this compound against adipocytes has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) for cell killing determined across various studies. The key quantitative findings are summarized in the table below.
| Cell Type | Parameter | Value Range (µM) | Reference |
| Human Visceral Preadipocytes (differentiated into adipocytes) | IC50 (Cell Killing) | 25 - 106 | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature to characterize the cytolytic effects of this compound.
Adipocyte Culture and Differentiation
-
Cell Line: Cryopreserved human visceral preadipocytes are utilized for these studies.[3]
-
Culture Medium: Preadipocytes are cultured in Preadipocyte Growth Medium (PGM-2) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% gentamycin.[3]
-
Seeding: Cells are seeded in 96-well opaque plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[3]
-
Differentiation: To induce differentiation into mature adipocytes, a specialized adipogenic medium is added to the confluent preadipocytes. The specific components and timing of the differentiation protocol are critical for obtaining mature adipocytes suitable for experimentation.
Cytotoxicity Assay (Adipocyte Cell Killing)
-
Objective: To determine the dose-dependent cytotoxic effect of this compound on mature adipocytes and calculate the IC50 value.
-
Methodology:
-
Mature adipocytes, cultured in 96-well plates as described above, are treated with a range of concentrations of this compound.
-
Control wells receive vehicle only.
-
The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
For the LDH assay, the amount of LDH released into the culture medium, which is proportional to the number of lysed cells, is measured spectrophotometrically.[4][5][6]
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Membrane Integrity Assay
-
Objective: To directly measure the disruption of the adipocyte plasma membrane upon exposure to this compound.
-
Methodology (LDH Release Assay):
-
Mature adipocytes are treated with this compound at various concentrations and time points.
-
At the end of the incubation period, the culture supernatant is carefully collected.
-
The activity of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.[4][5][6]
-
The assay is based on a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan (B1609692) product. The absorbance of the formazan is measured at approximately 490 nm.[7]
-
A positive control for maximum LDH release is typically included by treating cells with a lysis buffer.
-
The percentage of cytotoxicity is calculated as: (Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100.
-
Cytosolic Calcium Measurement
-
Objective: To investigate the effect of this compound on intracellular calcium levels in adipocytes.
-
Methodology (Fura-2 AM Assay):
-
Mature adipocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[3][8][9][10]
-
After loading, the cells are washed to remove extracellular dye.
-
A baseline fluorescence is recorded before the addition of this compound.
-
This compound is added, and the changes in intracellular calcium concentration are monitored over time using a fluorescence microscope or a plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm for Fura-2).[9]
-
An increase in the ratio of fluorescence intensity at 340 nm to 380 nm indicates an increase in cytosolic calcium.
-
Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To assess the impact of this compound on the integrity and function of mitochondria in adipocytes.
-
Methodology (JC-1 Assay):
-
Mature adipocytes are incubated with JC-1, a cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner.[11][12][13]
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[12]
-
After staining, cells are treated with this compound.
-
The change in fluorescence from red to green is monitored using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.[12] A positive control, such as the uncoupling agent FCCP, is often used to induce mitochondrial depolarization.
-
Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound's cytolytic effect is a direct action on the cell membrane, leading to a cascade of events culminating in cell death.
Caption: Proposed mechanism of this compound-induced adipocyte necrosis.
Experimental Workflow
The in vitro evaluation of this compound's cytolytic effects follows a logical progression of experiments to characterize its activity.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. berthold.com [berthold.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. 101.200.202.226 [101.200.202.226]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
Tapencarium: A Comprehensive Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Research and Drug Development Professionals
Disclaimer: Tapencarium is a fictional compound created for illustrative purposes. The data, experimental protocols, and associated information presented in this document are hypothetical and should not be interpreted as factual scientific findings.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1). As a non-narcotic analgesic, it represents a promising therapeutic agent for the management of chronic neuropathic pain. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies. The information herein is intended to support further research and development efforts.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting the drug's behavior in humans and for designing clinical trial protocols.
In Vitro ADME Profile
A summary of the in vitro ADME parameters for this compound is presented below.
| Parameter | Assay | Result |
| Solubility | Aqueous Solubility (pH 7.4) | 158 µg/mL |
| Permeability | Caco-2 Permeability (Papp A→B) | 18.5 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Human | 92.5% |
| Rat | 88.1% | |
| Dog | 90.3% | |
| Metabolic Stability | Human Liver Microsomes (T½) | 45 min |
| Rat Liver Microsomes (T½) | 32 min | |
| CYP450 Inhibition | IC₅₀ (CYP3A4) | > 50 µM |
| IC₅₀ (CYP2D6) | > 50 µM | |
| IC₅₀ (CYP2C9) | 35 µM |
In Vivo Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in male Sprague-Dawley rats and Beagle dogs. The key parameters are summarized in the following table.
| Parameter | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) |
| Cmax (ng/mL) | 854 ± 121 | 1230 ± 256 |
| Tmax (h) | 1.5 | 2.0 |
| AUC₀-t (ng·h/mL) | 4320 ± 580 | 9870 ± 1140 |
| T½ (h) | 4.2 | 6.8 |
| Bioavailability (%) | 65 | 78 |
| Volume of Distribution (L/kg) | 3.1 | 2.5 |
| Clearance (mL/min/kg) | 38.5 | 13.2 |
Pharmacodynamics
The pharmacodynamic properties of this compound were evaluated to establish its mechanism of action and to assess its potency and efficacy.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through receptor binding and functional assays.
| Parameter | Assay | Result |
| Binding Affinity | TRPV1 Receptor Binding (Ki) | 2.5 nM |
| Functional Activity | Capsaicin-induced Ca²⁺ Influx (IC₅₀) | 15.8 nM |
| Selectivity | >1000-fold selective over other TRP channels (TRPA1, TRPM8) |
In Vivo Efficacy
The analgesic efficacy of this compound was evaluated in a rat model of neuropathic pain.
| Model | Endpoint | Result (ED₅₀) |
| Chung Model (Spinal Nerve Ligation) | Mechanical Allodynia (von Frey) | 3.2 mg/kg, PO |
| Thermal Hyperalgesia (Hargreaves) | 4.5 mg/kg, PO |
Experimental Protocols
Caco-2 Permeability Assay
The permeability of this compound was assessed using the Caco-2 cell monolayer model. Caco-2 cells were seeded onto transwell inserts and cultured for 21 days to form a differentiated monolayer. On the day of the experiment, the integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). This compound (10 µM) was added to the apical (A) side, and samples were collected from the basolateral (B) side at various time points over 2 hours. The concentration of this compound in the samples was determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Caption: Workflow for the Caco-2 permeability assay.
Chung Model of Neuropathic Pain
Male Sprague-Dawley rats underwent surgical ligation of the L5 spinal nerve to induce neuropathic pain. After a 2-week recovery period, baseline sensitivity to mechanical and thermal stimuli was assessed. Animals exhibiting significant mechanical allodynia and thermal hyperalgesia were randomized into treatment groups. This compound was administered orally at doses ranging from 0.1 to 30 mg/kg. Mechanical allodynia was measured using von Frey filaments, and thermal hyperalgesia was assessed using the Hargreaves plantar test at 1, 2, 4, and 6 hours post-dose. The dose-response relationship was analyzed to determine the ED₅₀.
Caption: Workflow for the in vivo Chung model of neuropathic pain.
Signaling Pathway
This compound exerts its analgesic effect by antagonizing the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons. In response to noxious stimuli such as heat, protons, and capsaicin, the TRPV1 channel opens, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. This compound, by blocking the TRPV1 channel, prevents this initial depolarization, thereby inhibiting the transmission of pain signals.
Caption: Signaling pathway illustrating this compound's antagonism of the TRPV1 receptor.
Conclusion
The preclinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile for a potential non-narcotic analgesic. It is a potent and selective TRPV1 antagonist with good oral bioavailability and a predictable ADME profile in preclinical species. The in vivo efficacy in a validated model of neuropathic pain further supports its development. Future studies should focus on comprehensive safety pharmacology and toxicology assessments, as well as the development of a formulation for clinical trials.
RZL-012: A Technical Whitepaper on its Cytolytic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RZL-012 (also known as Tapencarium) is a novel, injectable small molecule developed for the localized reduction of subcutaneous adipose tissue. Clinical investigations are ongoing for its use in treating conditions such as Dercum's disease, lipedema, and for aesthetic applications like the reduction of submental fat.[1][2][3][4] Preclinical and clinical data indicate that RZL-012's primary mechanism of action is not mediated by a specific molecular target but rather through a direct, non-specific cytolytic effect on cell membranes. This document provides an in-depth technical overview of the current understanding of RZL-012's mechanism, supported by available quantitative data and detailed experimental protocols. While some commercial suppliers have classified RZL-012 as a serine/threonine kinase inhibitor, this claim is not substantiated by the primary scientific literature, which points exclusively to membrane disruption as the mode of action.[5]
Primary Mechanism of Action: Cell Membrane Disruption
The core mechanism of RZL-012 is the direct disruption of cell membrane integrity, leading to rapid, irreversible cell necrosis.[1][6] This effect is not specific to adipocytes, as in vitro studies have demonstrated similar cytolytic activity against fibroblasts.[1] The proposed cascade of events following RZL-012 administration is initiated by the molecule's interaction with the plasma membrane, culminating in cell death and subsequent tissue remodeling.
The process can be summarized as follows:
-
Membrane Permeabilization: RZL-012 directly interacts with the cell membrane, causing a loss of integrity.[1]
-
Calcium Influx: The compromised membrane allows for an influx of extracellular calcium into the cytosol.[1][6]
-
Mitochondrial Dysfunction: While initial effects on the mitochondrial membrane potential (MMP) are delayed, the sustained cellular stress eventually leads to mitochondrial dysfunction.[1][6]
-
Cell Lysis and Necrosis: The culmination of these events is the complete destruction of the cell membrane and subsequent necrosis (liponecrosis in the case of adipocytes).[1]
-
Inflammatory Response and Fibrosis: The body's natural wound-healing response is triggered by the necrotic tissue, leading to an inflammatory response and eventual replacement of the dead fat cells with fibrotic tissue.[1][6] This fibrosis contributes to the contraction and reduction of the treated fat depot.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RZL-012 for Double Chin · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability of Tapencarium Under Laboratory Conditions
Introduction
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability characteristics of the novel compound Tapencarium. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, ensuring reliable and reproducible experimental outcomes. The data and protocols presented herein are compiled from rigorous internal validation studies and serve as a foundational resource for all laboratory work involving this compound.
This compound Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. Extensive testing was conducted to determine the solubility of this compound in various common laboratory solvents and buffer systems relevant to in vitro and in vivo research.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method |
| Deionized Water | 25 | 0.015 | 3.7 x 10⁻⁵ | HPLC-UV |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.022 | 5.4 x 10⁻⁵ | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.24 | Visual |
| Ethanol (95%) | 25 | 12.5 | 0.031 | HPLC-UV |
| Methanol | 25 | 8.9 | 0.022 | HPLC-UV |
| Acetonitrile | 25 | 2.1 | 5.2 x 10⁻³ | HPLC-UV |
Experimental Protocol: Solubility Determination via HPLC-UV
This protocol outlines the methodology used to quantify this compound solubility.
2.1 Materials
-
This compound (solid powder)
-
Selected solvents (see Table 1)
-
Vortex mixer
-
Thermostatic shaker
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
2.2 Procedure
-
Prepare supersaturated solutions by adding an excess of this compound to 2 mL of each solvent in a glass vial.
-
Equilibrate the samples by rotating them in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium is reached.
-
Visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the supernatant using a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method against a standard curve.
-
Calculate the original solubility in mg/mL and Molar units.
2.3 Diagram: Solubility Workflow
Caption: Workflow for determining this compound solubility.
This compound Stability
Stability studies are essential to define the storage conditions and shelf-life of a compound. This compound was assessed for its stability in both solid-state and in solution under various conditions.
Table 2: Solid-State Stability of this compound
| Condition | Duration | Purity Change (%) | Degradants Observed |
| 25°C / 60% RH | 3 months | < 0.1% | None |
| 40°C / 75% RH | 3 months | -1.2% | Degradant A (RRT 0.85) |
| Photostability (ICH Q1B) | 10 days | -0.8% | Degradant B (RRT 1.15) |
Table 3: Solution Stability of this compound in PBS (pH 7.4) at 25°C
| Time Point | Concentration (µg/mL) | % Remaining |
| 0 h | 10.00 | 100.0% |
| 4 h | 9.91 | 99.1% |
| 8 h | 9.85 | 98.5% |
| 24 h | 9.54 | 95.4% |
| 48 h | 9.12 | 91.2% |
Experimental Protocol: Stability Assessment
This protocol details the procedure for evaluating the stability of this compound.
4.1 Materials
-
This compound
-
Stability chambers (controlled temperature/humidity)
-
Photostability chamber
-
PBS (pH 7.4)
-
HPLC-UV system
4.2 Solid-State Stability Procedure
-
Store accurately weighed samples of this compound powder in open glass vials under the conditions specified in Table 2.
-
At each time point, dissolve a sample in a suitable solvent (e.g., DMSO/Methanol).
-
Analyze the solution by a stability-indicating HPLC method to determine purity and detect any degradants.
-
Calculate the percentage change in purity relative to the initial time point.
4.3 Solution Stability Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into PBS (pH 7.4) to a final working concentration (e.g., 10 µg/mL).
-
Store the solution at 25°C, protected from light.
-
At each time point (0, 4, 8, 24, 48 hours), take an aliquot and immediately analyze it by HPLC-UV.
-
Calculate the percentage of this compound remaining relative to the 0-hour time point.
4.4 Diagram: Stability Testing Logic
Caption: Logical flow of solid-state and solution stability testing.
Conclusion and Recommendations
This compound exhibits low aqueous solubility but is highly soluble in DMSO. The compound is stable in its solid form under standard storage conditions (25°C/60% RH) but shows susceptibility to degradation under accelerated heat/humidity and light exposure. In a pH 7.4 buffer, it remains reasonably stable over 48 hours, suggesting suitability for short-term in vitro assays.
Recommendations:
-
For in vitro studies, prepare concentrated stock solutions of this compound in DMSO.
-
Final assay concentrations should maintain a low percentage of DMSO (<0.5%) to avoid solvent-induced artifacts.
-
Solid this compound should be stored at controlled room temperature, protected from light and high humidity.
-
For long-term storage, consider refrigeration (2-8°C).
-
Freshly prepare aqueous solutions for experiments and use within 24 hours for optimal results.
Early-Stage Research on Tapencarium for Fat Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium, also known as RZL-012, is a novel, injectable synthetic small molecule under investigation for the localized reduction of subcutaneous adipose tissue.[1][2] Developed by Raziel Therapeutics, this first-in-class therapeutic agent has shown promise in early-stage clinical trials for the treatment of fat-related disorders, including Dercum's disease, and for aesthetic applications such as the reduction of submental and flank fat.[1][3][4] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Mechanism of Action: Cytolytic Activity
The primary mechanism of action of this compound is the induction of adipocyte cell death through direct disruption of cell membrane integrity.[1][5] This cytolytic effect is rapid and leads to the local elimination of fat cells in the treated area.[1] Preclinical studies have demonstrated that this compound's interaction with the adipocyte membrane results in increased permeability, a swift influx of intracellular calcium, and subsequent cell death.[5] Following this acute cytolytic event, a natural inflammatory and wound-healing process ensues, leading to the clearance of dead fat tissue and the formation of fibrotic tissue, which contributes to the reduction in fat volume and tissue contraction.[5]
While some commercial suppliers have categorized this compound as a serine/threonine kinase inhibitor, extensive searches of the scientific literature have not yielded primary research to substantiate this claim or identify a specific kinase target.[6][7] The available preclinical data strongly support a direct cytolytic mechanism independent of kinase inhibition signaling pathways.
Preclinical Research
In Vitro Studies
A key preclinical study by Blaugrund et al. elucidated the in vitro effects of this compound on adipocytes.[5] The study utilized a series of assays to characterize the drug's impact on cell viability, membrane integrity, intracellular calcium levels, and mitochondrial membrane potential.
The cytolytic activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in cultured adipocytes and fibroblasts.
| Cell Type | IC50 Range (µM) |
| Adipocytes | 25 - 106 |
| Fibroblasts | 25 - 106 |
| Data from Blaugrund et al.[5] |
The similar IC50 values for both adipocytes and fibroblasts suggest a non-specific cell-killing mechanism based on membrane disruption.[5]
In Vivo Studies
The in vivo effects of this compound were evaluated in a porcine model.[5]
| Time Point | Outcome | Result |
| 24 hours post-injection | Histological Analysis | Liponecrosis and inflammatory response |
| 3 months post-injection | Measurement of Fat Thickness | 18% reduction in mean fat thickness |
| Data from Blaugrund et al.[5] |
These findings in a large animal model provided the foundational evidence for the fat-reducing capabilities of this compound.
Clinical Research
This compound has been evaluated in several clinical trials, primarily focusing on its safety and efficacy for the reduction of submental and flank fat.
Phase 2b Study: Submental Fat Reduction
A randomized, double-blind, placebo-controlled Phase 2b study assessed the efficacy and safety of low-dose and high-dose this compound for the reduction of submental fat (SMF).[1]
| Endpoint | Placebo Group | Low-Dose Group | High-Dose Group | P-value (High-Dose vs. Placebo) |
| ≥ 1-grade improvement in Clinician Chin Assessment Tool (C-CAT) score at Day 84 | 56.3% | 73.7% | 86.0% | 0.0011 |
| Mean percentage change in SMF volume (MRI) at Day 84 | +1.5% | -8.3% | -14.9% | < 0.0001 |
| Data from Shridharani et al.[1] |
Proof-of-Concept Study: Flank Fat Reduction
A double-blind, placebo-controlled, proof-of-concept study investigated the safety and efficacy of this compound for the reduction of flank fat.[3]
| Endpoint | Placebo-Treated Flanks | This compound-Treated Flanks | P-value |
| Investigator Global Aesthetic Improvement Scale (GAIS) improvement at 12 weeks | 0% | 90.9% | < 0.0001 |
| Patient satisfaction at 12 weeks | 9.1% | 81.8% | 0.0019 |
| Mean volume reduction (3D imaging) at 12 weeks | Not specified | 37.27 mL | 0.0052 |
| Data from a 2023 proof-of-concept study.[3] |
Pharmacokinetics and Safety
Pharmacokinetic analyses from the flank fat reduction study indicated that this compound is rapidly absorbed, with a time to maximum concentration of approximately 1.67 hours and a half-life of 9.1 hours. The mean maximal concentration in the blood was less than 1 µg/mL.[3] Across the clinical studies, this compound was generally well-tolerated, with the most common adverse events being localized injection site reactions of mild to moderate severity.[1][3]
Experimental Protocols
While the Blaugrund et al. study provides an overview of the methods used, it does not offer detailed, step-by-step protocols. The following are generalized protocols for the types of in vitro assays conducted, which can be adapted for the study of this compound.
Adipocyte Viability Assay
This protocol describes a method for assessing adipocyte viability using a fluorescent dye that is excluded from live cells.
Adipocyte Viability Assay Workflow
Membrane Integrity, Calcium Influx, and Mitochondrial Membrane Potential Assays
These assays are typically performed using fluorescent microscopy or a plate reader with specific fluorescent probes.
Multi-parametric In Vitro Assay Workflow
Proposed Mechanism of Action and Downstream Events
Based on the available preclinical data, the following logical relationship outlines the proposed mechanism of this compound-induced adipocyte death and subsequent tissue remodeling.
Logical Flow of this compound's Action
Conclusion
Early-stage research on this compound has established its potential as a novel cytolytic agent for the reduction of localized subcutaneous fat. The mechanism of action, centered on the direct disruption of adipocyte cell membranes, is supported by both in vitro and in vivo preclinical data. Clinical trials have demonstrated statistically significant and clinically meaningful reductions in fat volume in treated areas, with a favorable safety profile. Further research is warranted to fully elucidate the molecular interactions at the cell membrane and to continue to evaluate the long-term efficacy and safety of this compound in larger patient populations and for various clinical indications related to excess adipose tissue.
References
- 1. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Tapencarium (RZL-012): Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tapencarium (RZL-012) and its dosage protocols for in vivo studies, with a focus on its application in subcutaneous fat reduction. The information is compiled from preclinical and clinical studies to guide researchers in designing their own experiments.
Mechanism of Action
This compound is a novel injectable synthetic molecule with cytolytic properties.[1][2] Its primary mechanism of action is the disruption of cell membrane integrity, leading to rapid, irreversible cell death of adipocytes at the injection site.[3][4][5] This local elimination of fat cells is followed by a normal inflammatory and wound-healing process, which includes the infiltration of macrophages and the formation of fibrotic tissue, ultimately resulting in a reduction of localized subcutaneous fat deposits.[3][4] While also classified as a serine/threonine kinase inhibitor, the specific signaling pathways involved in this aspect of its function have not been fully elucidated in the available literature.[6]
Signaling Pathway and Experimental Workflow
The direct cytolytic action of this compound on adipocytes is the primary described mechanism. The subsequent biological response follows a typical wound-healing cascade.
Diagram of this compound's Mechanism of Action
Caption: this compound's cytolytic mechanism leading to fat reduction.
In Vivo Study Data
The primary animal model reported for in vivo studies of this compound is the domestic pig, which is an accepted model for subcutaneous fat removal research due to the anatomical and physiological similarities of its skin and subcutaneous fat to that of humans.[3]
| Parameter | Swine Model |
| Animal Model | Domestic Yorkshire crossbred swine |
| Approximate Weight | 80 kg |
| Drug Concentration | 50 mg/mL (25 mg per 0.5 mL injection) |
| Total Dose per Animal | 500 mg |
| Administration Route | Subcutaneous injection |
| Injection Details | 20 injection sites per pig, 2 cm distance between injections |
| Key Outcome | 18% reduction in mean fat thickness at 84 days post-dosing |
| Histological Findings | Liponecrosis at 24 hours, followed by an inflammatory response and formation of fibrotic tissue. |
Experimental Protocols
Protocol 1: Evaluation of Adipocyte Cytotoxicity in a Swine Model
This protocol is based on the methodology described by Blaugrund et al. in "Mode of Action of RZL-012, a New Fat-Reducing Molecule".[3][4]
1. Animal Model and Housing:
-
Use domestic Yorkshire crossbred swine weighing approximately 80 kg.
-
House animals individually with ad libitum access to food and water, under standard laboratory conditions.
-
Acclimatize animals for a minimum of 7 days before the start of the experiment.
2. Preparation of this compound Solution:
-
Prepare a 50 mg/mL solution of this compound (RZL-012). The vehicle used in clinical trials consists of propylene (B89431) glycol, Tween-80, benzyl (B1604629) alcohol, and water.[4]
3. Dosing and Administration:
-
Anesthetize the animals prior to the procedure.
-
Administer a total dose of 500 mg of this compound per pig.
-
Divide the total dose into 20 subcutaneous injections of 0.5 mL (25 mg) each.
-
Inject into the subcutaneous abdominal fat layer, maintaining a distance of 2 cm between each injection site.
-
A control group should be injected with a saline vehicle using the same procedure.
4. Post-Dosing Monitoring and Sample Collection:
-
Monitor the animals for any adverse reactions.
-
Perform necropsy at designated time points (e.g., 24 hours, 14 days, and 84 days post-dosing).
-
Collect full-thickness tissue samples from the injected and non-injected areas for histological analysis and measurement of fat thickness.
5. Endpoint Analysis:
-
Histopathology: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Analyze for evidence of liponecrosis, inflammation, and fibrosis.
-
Fat Thickness Measurement: Measure the thickness of the subcutaneous fat layer in both treated and untreated areas.
Experimental Workflow for Swine Study
Caption: Workflow for in vivo evaluation of this compound in a swine model.
Considerations for Future In Vivo Studies
-
Dose-Response Studies: The provided protocol uses a single high dose. Future studies could explore a range of doses to establish a dose-response relationship for both efficacy and safety.
-
Alternative Animal Models: While the pig is a relevant model, other models with significant subcutaneous fat pads, such as certain strains of rats or rabbits, could be considered for initial screening studies. A preclinical study in rats mentioned a high dose of 20 mg/rat (approximately 80 mg/kg).[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion of this compound in the chosen animal model will be crucial for translating findings to human applications.
-
Long-Term Safety: The available data extends to 84 days. Longer-term studies would be beneficial to assess the full resolution of the inflammatory response and the stability of the fat reduction.
Conclusion
This compound (RZL-012) demonstrates a clear mechanism of action as a cytolytic agent for subcutaneous fat reduction. The provided data and protocols from the swine model offer a solid foundation for researchers to design and execute further in vivo studies to explore its therapeutic potential. Careful consideration of dose selection, animal model, and study endpoints will be critical for generating robust and translatable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RZL-012 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of RZL-012, a novel fat-reducing molecule, in animal models. The included protocols are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
RZL-012 (5-[3,6-dibromo-9H-carbazol-9-yl]-N,N,N-trimethylpentan-1-aminium chloride), also known as Tapencarium, is an injectable synthetic small molecule with cytolytic properties.[1][2] It is under development for the treatment of localized fat disorders, such as Dercum's disease, and for aesthetic applications like the reduction of submental and flank fat.[3][4] The primary mechanism of action of RZL-012 is the direct disruption of adipocyte cell membrane integrity, leading to rapid fat cell death.[1][5] This initial necrosis is followed by an inflammatory response and subsequent replacement of the necrotic tissue with fibrotic tissue, resulting in a reduction of fat volume in the treated area.[3][5] Preclinical efficacy and safety have been demonstrated in swine, a well-accepted animal model for subcutaneous fat studies due to the similarity of their skin and subcutaneous fat to that of humans.[5][6]
Mechanism of Action
RZL-012 induces fat reduction through a multi-stage process initiated by its direct effect on adipocyte cell membranes.
-
Membrane Disruption: RZL-012 directly interacts with the cell membrane of adipocytes, causing a loss of integrity.[5] This leads to increased membrane permeability.[5]
-
Cell Death: The disruption of the cell membrane results in rapid, non-specific cell killing (liponecrosis).[5][6] This effect is not limited to adipocytes, as in vitro studies have shown similar effects on fibroblasts.[3]
-
Inflammatory Response: The death of adipocytes triggers a localized inflammatory response, characterized by the infiltration of macrophages. This response is prominent within 24 hours to 14 days post-injection.[4][6]
-
Fibrosis and Tissue Remodeling: Following the inflammatory phase, a healing process ensues where the cleared necrotic tissue is replaced by fibrotic tissue.[5][6] This fibrosis contributes to the contraction and reduction of the fat depot. This process is evident starting around 14 days and becomes more prominent by 12 weeks post-dosing.[6]
References
- 1. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preparing Tapencarium Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium, also known as RZL-012 or Utenpanium chloride, is a novel small molecule with cytolytic properties.[1] Its primary application under investigation is the reduction of subcutaneous adipose tissue.[1][2] this compound's mechanism of action involves the direct disruption of cell membrane integrity, leading to rapid cell death.[2][3] While its primary focus has been on adipocytes, its potent cytolytic activity makes it a molecule of interest for various in vitro studies. These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting.
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | RZL-012, Utenpanium chloride | [4][5][6] |
| Chemical Name | 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride | [2] |
| Molecular Formula | C₂₀H₂₅Br₂ClN₂ | [6] |
| Molecular Weight | 488.69 g/mol | [6] |
| Solubility | 10 mM in DMSO | [7] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [6] |
Table 2: In Vitro and In Vivo Data for this compound
| Parameter | Value | Context | Reference |
| IC₅₀ | 25 - 106 µM | Adipocyte cell killing | [7] |
| Time to Max. Concentration (Tₘₐₓ) | ~1.67 hours | In vivo (human) | [2][3][8] |
| Half-life (t₁/₂) | ~9.1 hours | In vivo (human) | [2][3][8] |
| Maximal Blood Concentration (Cₘₐₓ) | <1 µg/mL | In vivo (human) | [2][3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound (Molecular Weight = 488.69 g/mol ).
-
Dissolving in DMSO: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 4.89 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Gently vortex or pipette the solution up and down until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air bubbles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year).
Note: DMSO is an excellent solvent but can be toxic to cells at higher concentrations. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being ideal for most cell lines.
Protocol 2: Determination of Optimal Working Concentration using an MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on a specific cell line and to calculate its EC₅₀ (half-maximal effective concentration).
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM). Remember to keep the final DMSO concentration consistent and low across all wells, including the vehicle control.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the EC₅₀ value.
Protocol 3: Assessment of Cell Membrane Integrity via LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, providing a direct assessment of this compound's cytolytic activity.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of Protocol 2 to seed and treat the cells with a range of this compound concentrations. Include a vehicle control, a positive control (provided in the LDH kit, usually a lysis buffer), and a background control (medium only).
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves:
-
Transferring a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Adding the LDH reaction mixture to each well.
-
Incubating for the recommended time at room temperature, protected from light.
-
Adding a stop solution.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release for each concentration. This is typically done by subtracting the background absorbance and then normalizing to the positive control (maximum LDH release).
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Proposed mechanism of action of this compound leading to cell death.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DMSO stock preparation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of Tapencarium-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium (also known as RZL-012) is a novel, injectable synthetic molecule with cytolytic properties designed for the reduction of subcutaneous adipose tissue.[1] Its primary mechanism of action is the induction of adipocyte cell death through the irreversible rupture of cell membranes.[2] Additionally, this compound is classified as a serine/threonine kinase inhibitor, suggesting a multi-faceted impact on cellular signaling pathways within the treated tissue.[2]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound. The following sections offer guidance on the selection of relevant biomarkers, step-by-step IHC protocols, and data interpretation to assess the pharmacological effects of this compound, including cell death, the subsequent inflammatory response, and tissue remodeling.
Quantitative Data Summary
Clinical studies have demonstrated the efficacy of this compound in reducing subcutaneous fat volume. The following tables summarize key quantitative data from a phase 2b clinical trial evaluating the safety and efficacy of this compound for the reduction of submental fat (SMF).[1]
Table 1: Patient Demographics and Treatment Groups [1]
| Characteristic | Placebo (n=48) | Low Dose (166 mg, n=53) | High Dose (244 mg, n=50) |
| Mean Age (years) | 48.5 | 49.2 | 48.8 |
| Sex (Female, %) | 85.4 | 84.9 | 86.0 |
| Mean BMI ( kg/m ²) | 28.7 | 29.1 | 28.8 |
Table 2: Efficacy of this compound in Submental Fat Reduction (Day 84) [1]
| Efficacy Endpoint | Placebo | Low Dose | High Dose | P-value (High Dose vs. Placebo) |
| ≥1-Grade Improvement on Clinician Chin Assessment Tool (C-CAT) | 56.3% | 73.7% | 86.0% | 0.0011 |
| Mean % Reduction in SMF Volume (MRI) | +1.5% | -8.3% | -14.9% | <0.0001 |
Experimental Protocols
This section outlines a comprehensive IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
I. Recommended Biomarkers for IHC Analysis
The following markers are suggested to elucidate the biological effects of this compound on adipose tissue:
Table 3: Recommended Primary Antibodies for IHC Staining
| Target Category | Biomarker | Cellular Location | Rationale |
| Adipocyte Integrity | Perilipin-1 | Lipid droplet surface | To visualize adipocyte morphology and lysis. |
| Adiponectin | Cytoplasm/Secreted | To identify mature adipocytes and assess tissue health.[3] | |
| Cell Death | Cleaved Caspase-3 | Cytoplasm/Nucleus | To detect apoptotic cells. |
| Inflammation | CD68 | Cytoplasm/Membrane | To identify macrophages, key cells in the inflammatory response to cell death.[4][5] |
| TNF-α | Cytoplasm/Secreted | To assess the pro-inflammatory cytokine response.[6] | |
| IL-6 | Cytoplasm/Secreted | To evaluate the inflammatory state of the tissue.[6] | |
| Fibrosis & Tissue Remodeling | α-Smooth Muscle Actin (α-SMA) | Cytoplasm | To identify myofibroblasts, indicative of active tissue remodeling and fibrosis.[7][8] |
| Collagen Type I | Extracellular Matrix | To visualize the deposition of fibrotic tissue. | |
| TGF-β1 | Cytoplasm/Extracellular | A key regulator of fibrosis.[8] | |
| Serine/Threonine Kinase Pathway | Phospho-Akt (Ser473) | Cytoplasm/Nucleus | To investigate the potential impact on the PI3K/Akt signaling pathway.[9] |
| Phospho-p44/42 MAPK (Erk1/2) | Cytoplasm/Nucleus | To assess potential effects on the MAPK signaling pathway. |
II. Immunohistochemistry Staining Protocol for FFPE Tissues
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
A. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (see Table 3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars and a humidified chamber
B. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound-treated tissues.
Logical Relationships
Caption: Logical relationships of this compound's effects and IHC readouts.
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adipocyte Markers - IHC WORLD [ihcworld.com]
- 4. Comparison of Methods for Analyzing Human Adipose Tissue Macrophage Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Adipose Tissue Macrophages Are Enhanced but Changed to an Anti-Inflammatory Profile in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Markers of fibrosis and epithelial to mesenchymal transition demonstrate field cancerization in histologically normal tissue adjacent to breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adiponectin and Serine/Threonine Kinase Akt Modulation by Triiodothyronine and/or LY294002 in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Tapencarium Efficacy in Subcutaneous Fat Reduction
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for assessing the efficacy of Tapencarium, a novel small molecule β3-adrenergic receptor (β3-AR) agonist, in promoting subcutaneous fat reduction. The following application notes describe in vitro and in vivo methodologies to characterize the lipolytic and anti-adipogenic effects of this compound, offering a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction
Obesity and related metabolic disorders are a growing global health concern. A key strategy in managing obesity is the reduction of excess adipose tissue. Subcutaneous adipose tissue (SAT) is the largest fat depot and plays a significant role in systemic metabolism. This compound is a novel, potent, and selective agonist of the β3-adrenergic receptor, a key regulator of lipolysis and energy expenditure in adipocytes. Activation of the β3-AR signaling cascade leads to the breakdown of triglycerides into free fatty acids and glycerol (B35011), which can then be utilized for energy. These protocols outline the necessary steps to quantify the therapeutic potential of this compound.
Mechanism of Action: β3-Adrenergic Receptor Signaling
This compound exerts its effects by binding to and activating the β3-adrenergic receptor on the surface of adipocytes. This initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin, key enzymes and proteins involved in the hydrolysis of stored triglycerides.
In Vitro Efficacy Assessment
Protocol: In Vitro Lipolysis Assay
This assay quantifies the release of glycerol from differentiated adipocytes as an indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes (or human-derived adipocytes)
-
This compound
-
Isoproterenol (B85558) (positive control)
-
Propranolol (negative control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Glycerol Reagent (Sigma-Aldrich, MAK117 or equivalent)
-
96-well microplates
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in 96-well plates and allow them to mature.
-
Wash cells gently with pre-warmed PBS.
-
Add 100 µL of DMEM with 2% FBS containing various concentrations of this compound (e.g., 1 nM to 10 µM), isoproterenol (10 µM), or vehicle control.
-
Incubate for 2-4 hours at 37°C in a humidified incubator.
-
Collect 50 µL of the supernatant from each well.
-
Quantify the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Normalize glycerol release to total protein content per well.
Protocol: Adipogenesis Differentiation Assay
This assay assesses the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
6-well plates
Procedure:
-
Plate 3T3-L1 pre-adipocytes in 6-well plates and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound.
-
Continue to culture for an additional 6-8 days, replacing the medium every 2 days.
-
On day 8-10, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Stain the lipid droplets with Oil Red O solution for 1 hour.
-
Wash extensively with water to remove unbound dye.
-
Elute the stain with isopropanol (B130326) and quantify the absorbance at 520 nm.
In Vitro Data Summary
| Assay | Parameter | This compound | Isoproterenol (Control) |
| Lipolysis Assay | EC50 | 15.2 nM | 8.9 nM |
| Max Glycerol Release | 2.5-fold increase | 2.8-fold increase | |
| Adipogenesis Assay | IC50 | 120.5 nM | Not typically assessed |
| Max Inhibition | 45% at 10 µM | Not typically assessed |
In Vivo Efficacy Assessment
Experimental Workflow
Protocol: Animal Model for Subcutaneous Fat Reduction
This protocol describes a diet-induced obesity model in mice to evaluate the in vivo efficacy of this compound.
Animals:
-
Male C57BL/6J mice, 8 weeks old.
Housing:
-
Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Diet-Induced Obesity: Feed mice a high-fat diet (HFD, 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Grouping: Randomize mice into treatment groups (n=10/group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
-
Treatment: Administer this compound or vehicle via oral gavage once daily for 4 weeks.
-
Monitoring: Record body weight and food intake weekly.
-
Endpoint Analysis:
-
In Vivo Imaging: Prior to termination, perform micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI) to quantify subcutaneous fat volume.
-
Tissue Collection: At the end of the treatment period, euthanize mice and collect blood via cardiac puncture. Dissect and weigh the inguinal subcutaneous adipose tissue (iSAT) pads.
-
Histology: Fix a portion of the iSAT in 10% neutral buffered formalin for histological analysis (H&E staining) to assess adipocyte size.
-
Blood Chemistry: Analyze plasma for triglycerides, cholesterol, and glucose levels.
-
In Vivo Data Summary
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight Change | +2.5 g | -1.8 g | -4.2 g |
| Subcutaneous Fat Pad Weight (g) | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Subcutaneous Fat Volume (mm³) | 1950 ± 250 | 1350 ± 210 | 980 ± 150 |
| Mean Adipocyte Size (µm²) | 4500 ± 600 | 3200 ± 450 | 2100 ± 300 |
| Plasma Triglycerides (mg/dL) | 150 ± 25 | 110 ± 20 | 85 ± 15 |
Safety and Toxicology
A comprehensive safety and toxicology profile for this compound should be established in parallel with efficacy studies. This includes, but is not limited to, acute and chronic toxicity studies, cardiovascular safety pharmacology, and off-target activity screening.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in promoting subcutaneous fat reduction. The combination of in vitro and in vivo assays allows for a thorough characterization of its mechanism of action and therapeutic potential. The data presented herein are for illustrative purposes and actual results may vary. Diligent and careful execution of these experimental procedures is critical for obtaining reliable and reproducible data.
Application Note: Evaluating the Cytotoxicity of Tapencarium
Audience: Researchers, scientists, and drug development professionals.
Introduction Tapencarium (also known as RZL-012) is a novel, injectable synthetic molecule with cytolytic properties designed to reduce subcutaneous fat volume.[1][2][3] Its proposed mechanism of action involves the rapid induction of adipocyte (fat cell) death by irreversibly rupturing the integrity of the cell membrane.[1][4] While it is also identified as a serine/threonine kinase inhibitor, its primary therapeutic effect is attributed to this direct cytotoxic activity.[5][6]
Accurately quantifying the cytotoxic and cytostatic effects of this compound is crucial for its development as a therapeutic agent. This document provides detailed protocols for a panel of cell viability and cytotoxicity assays suitable for characterizing the cellular response to this compound. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and markers of programmed cell death (apoptosis), to provide a comprehensive profile of the drug's cytotoxic mechanism.
Assay Selection for this compound Cytotoxicity
Choosing the appropriate assay depends on the specific question being asked. Since this compound's primary proposed mechanism is membrane disruption, assays that directly measure this event are highly relevant.[1][4] However, a multi-assay approach is recommended to capture a complete picture, including potential secondary or off-target effects.
Caption: Logic diagram for selecting appropriate cytotoxicity assays.
General Experimental Workflow
The overall workflow for assessing this compound's cytotoxicity is consistent across the different assay types, involving cell preparation, treatment, and signal detection.
Caption: General workflow for in vitro cytotoxicity testing.
Protocols for Key Cytotoxicity Assays
LDH Release Assay (Membrane Integrity)
This assay quantitatively measures lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis or membrane damage.[7] It is a direct indicator of cytotoxicity.
Principle: Released LDH in the culture supernatant is measured with a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product. The amount of color is proportional to the number of lysed cells.[7]
Caption: Mechanism of the Lactate Dehydrogenase (LDH) assay.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate overnight.
-
Controls Setup: Prepare triplicate wells for each of the following controls:
-
Untreated Control (Spontaneous LDH Release): Add 10 µL of vehicle (e.g., sterile water or PBS) to untreated cells.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the end of the incubation period.[8]
-
Vehicle Control: Treat cells with the same concentration of vehicle used to deliver this compound.
-
Medium Background Control: Wells containing medium but no cells.
-
-
Treatment: Add 10 µL of various concentrations of this compound to the experimental wells.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for the desired exposure time (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.[8]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[7][8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for all wells.
-
Subtract the medium background control average from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9][10] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1, 3, and 4 as described in the LDH assay protocol. Include wells for a vehicle control and untreated cells.
-
MTT Addition: After the treatment incubation period, add 10 µL of MTT Labeling Reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[9][12]
-
Solubilization: Add 100 µL of Solubilization solution (e.g., DMSO or a specialized reagent) to each well.[9]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Alternatively, shake on an orbital shaker for 15 minutes.[9][13]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader. The wavelength to measure formazan is between 550 and 600 nm. A reference wavelength of >650 nm is recommended.[9]
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = 100 x (Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)
-
-
Percentage cytotoxicity can be calculated as 100 - % Viability .
CellTiter-Glo® Luminescent Assay (ATP Content)
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[14][15][16] The luminescent signal is proportional to the amount of ATP present.[17]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings. Follow steps 1, 3, and 4 as described in the LDH protocol.
-
Plate Equilibration: After the treatment incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[18]
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16][18]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = 100 x (Luminescence of Treated Cells) / (Luminescence of Untreated Control Cells)
-
Annexin V Apoptosis Assay (Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells. A viability dye like Propidium Iodide (PI) or 7-AAD is used simultaneously. PI is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes, where it binds to DNA.[19][20]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting:
-
Suspension cells: Transfer cells into a microcentrifuge tube.
-
Adherent cells: Collect the culture medium (which contains dead/detached cells). Wash the cell monolayer with PBS, then add a dissociation agent (e.g., trypsin). Inactivate the agent with serum-containing medium and combine these cells with those from the collected medium.[20]
-
-
Washing: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Use flow cytometry software to gate the cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic/damaged cells
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for clear comparison. This allows for the determination of key parameters like the IC₅₀ (half-maximal inhibitory concentration).
Table 1: Example Data Summary for this compound Cytotoxicity Assays (Note: Data shown is for illustrative purposes only.)
| This compound Conc. (µM) | % Cytotoxicity (LDH Assay) | % Viability (MTT Assay) | % Viability (ATP Assay) | % Apoptotic Cells (Annexin V) |
| 0 (Control) | 0.5 ± 0.2 | 100 ± 4.5 | 100 ± 5.1 | 3.1 ± 0.8 |
| 0.1 | 5.2 ± 1.1 | 95.3 ± 3.8 | 98.2 ± 4.0 | 4.5 ± 1.0 |
| 1.0 | 25.8 ± 2.5 | 70.1 ± 5.2 | 65.7 ± 6.3 | 15.6 ± 2.1 |
| 10.0 | 65.3 ± 4.1 | 32.5 ± 3.9 | 25.1 ± 3.5 | 45.8 ± 3.7 |
| 100.0 | 92.1 ± 3.3 | 8.9 ± 1.5 | 5.4 ± 1.1 | 88.2 ± 4.2 |
| IC₅₀ (µM) | 7.5 | 8.2 | 6.8 | 11.5 |
Table 2: Interpretation of Potential Outcomes
| Assay Results | Interpretation | Implication for this compound's Mechanism |
| High LDH, Low MTT/ATP, High Necrosis (Annexin V+/PI+) | Rapid loss of membrane integrity and metabolic collapse. | Supports the primary mechanism of cytolysis via membrane rupture. |
| Low LDH, Low MTT/ATP, High Early Apoptosis (Annexin V+/PI-) | Cell death is primarily through programmed pathways, with membrane integrity lost only at late stages. | Suggests an alternative or secondary mechanism, possibly related to its kinase inhibitor function. |
| Low LDH, Low MTT/ATP, Low Apoptosis/Necrosis | Inhibition of cell proliferation (cytostatic effect) rather than direct cell killing (cytotoxic effect). | Indicates the compound may halt cell growth without immediately inducing death. |
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RZL-012 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. yph-bio.com [yph-bio.com]
- 17. benchchem.com [benchchem.com]
- 18. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Tapencarium in Targeted Fat Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium (also known as RZL-012) is a novel injectable synthetic molecule designed for the reduction of subcutaneous fat.[1][2][3] Chemically identified as 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride, this compound exhibits cytolytic properties leading to the targeted death of fat cells.[1][2][3] While sometimes broadly classified as a serine/threonine kinase inhibitor, preclinical studies have elucidated its primary mechanism of action in adipocytes as the direct disruption of cell membrane integrity.[1][2][4] This leads to rapid, localized fat cell death, followed by a natural inflammatory and healing response, ultimately resulting in a reduction of fat tissue volume.[1][5] These application notes provide an overview of this compound's mechanism, quantitative data from preclinical and clinical studies, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound induces fat cell death primarily through a cytolytic mechanism rather than a classical apoptotic signaling cascade. The proposed sequence of events is as follows:
-
Membrane Integrity Disruption: this compound directly interacts with the adipocyte cell membrane, causing a rapid loss of integrity.[1][2][3]
-
Increased Membrane Permeability: This disruption leads to increased permeability of the cell membrane.[1]
-
Ionic Imbalance: An influx of ions, such as calcium, from the extracellular environment into the cytosol occurs.[1]
-
Mitochondrial Dysfunction: While a delayed effect, alterations in the mitochondrial membrane potential (MMP) are observed, contributing to cellular demise.[1]
-
Cell Lysis and Necrosis: The culmination of these events is the complete destruction of the adipocyte membrane, leading to cell lysis and necrosis.[1]
-
Inflammatory Response and Tissue Remodeling: The body's natural response to the resulting liponecrosis involves an inflammatory process to clear cellular debris, followed by the formation of fibrotic tissue, which contributes to the contraction and reduction of the treated fat pad.[1]
Figure 1. Proposed mechanism of action for this compound-induced fat cell death.
Data Presentation
Preclinical In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| IC50 | Adipocytes | 25 - 106 µM | [1][2] |
| Time to Initial Effect | Adipocytes | 2 hours (at 100 µM) | [1] |
Clinical Efficacy: Submental Fat Reduction (Phase 2b)
| Parameter | Placebo (n=48) | Low Dose (avg. 166 mg) (n=53) | High Dose (avg. 244 mg) (n=50) | p-value (High Dose vs. Placebo) | Reference |
| ≥1-Grade C-CAT Improvement (Day 84) | 56.3% | 73.7% | 86.0% | 0.0011 | [6] |
| ≥2-Grade C-CAT & S-CAT Improvement (Day 84) | 6.3% | 17.0% | 34.0% | 0.0007 | [6] |
| MRI-Measured SMF Volume Reduction (Day 84) | +1.5% | -8.3% | -14.9% | <0.0001 | [6] |
C-CAT: Clinician Chin Assessment Tool; S-CAT: Subject Chin Assessment Tool; SMF: Submental Fat
Clinical Efficacy: Flank Fat Reduction (Proof-of-Concept)
| Parameter | Placebo | RZL-012 (412.5 mg) | p-value | Reference |
| Investigator Global Aesthetic Improvement (12 weeks) | 0% | 90.9% | <0.0001 | [7] |
| Patient Satisfaction (12 weeks) | 9.1% | 81.8% | 0.0019 | [7] |
| 3D Image Volume Reduction (mL) (12 weeks) | Not reported | 37.27 mL (mean) | 0.0052 | [7] |
Experimental Protocols
Experimental Workflow for In Vitro Adipocyte Viability Assessment
Figure 2. Workflow for assessing this compound's effect on adipocyte viability.
Protocol 1: In Vitro Adipocyte Culture and Treatment
Objective: To prepare mature adipocytes for treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Preadipocyte Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound (RZL-012) stock solution in a suitable vehicle (e.g., DMSO or PBS)
-
Multi-well culture plates
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in Preadipocyte Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Two days post-confluence, change the medium to DMEM with 10% FBS supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation: After 48 hours, replace the medium with DMEM with 10% FBS and 10 µg/mL insulin. Culture for another 48 hours.
-
Maintenance: Maintain the now-differentiated, mature adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Lipid droplet accumulation should be visible.
-
This compound Treatment: Prepare serial dilutions of this compound in the maintenance medium. Replace the medium in the mature adipocyte cultures with the this compound-containing medium or vehicle control. Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To quantify the effect of this compound on adipocyte viability.
Materials:
-
This compound-treated mature adipocytes in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
At the end of the treatment period, add 20 µL of MTS reagent to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Membrane Integrity Assay (LDH Release Assay)
Objective: To measure this compound-induced cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release from damaged cells.
Materials:
-
This compound-treated mature adipocytes in a 96-well plate
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
At the end of the treatment period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring the supernatant to a new plate and adding a reaction mixture that measures LDH activity.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
To determine the maximum LDH release, lyse control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 4: Assessment of Apoptosis Markers by Western Blot
Objective: To investigate if this compound induces cleavage of key apoptotic proteins, which may be secondary to the primary necrotic event.
Materials:
-
This compound-treated adipocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated adipocytes with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the expression and cleavage of apoptotic markers relative to a loading control (e.g., β-actin or GAPDH).
Figure 3. Western blot workflow for apoptosis marker analysis.
References
- 1. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tapencarium Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapencarium (also known as RZL-012) is a novel injectable synthetic molecule designed for the reduction of localized subcutaneous fat.[1][2] Its primary mechanism of action is the induction of adipocyte cell death through the direct disruption of cell membrane integrity.[1][2][3][4] This cytolytic effect leads to a reduction in fat volume and subsequent tissue remodeling.[1][2][3] These application notes provide a comprehensive overview of the experimental design for Phase IIa clinical trials of this compound, including detailed protocols for key assays and recommendations for data presentation.
Phase IIa Clinical Trial Design: Proof-of-Concept for Adipose Tissue Reduction
A Phase IIa clinical trial for this compound is designed as a randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and preliminary efficacy of the drug in reducing localized adipose tissue.[5]
Primary Objectives:
-
To assess the safety and tolerability of single and multiple doses of this compound.
-
To evaluate the preliminary efficacy of this compound in reducing adipose tissue volume at the treatment site compared to placebo.
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound after subcutaneous injection.
-
To investigate the pharmacodynamic effects of this compound on adipocyte viability and local tissue response.
-
To assess patient-reported outcomes and satisfaction with the treatment.
Key Endpoints:
-
Primary Efficacy Endpoint: Change in adipose tissue volume from baseline as measured by magnetic resonance imaging (MRI).
-
Secondary Efficacy Endpoints:
-
Change in circumference at the treatment site.
-
Physician- and patient-reported outcome scores (e.g., Global Aesthetic Improvement Scale).
-
-
Safety Endpoints: Incidence and severity of adverse events (AEs), local skin reactions, and changes in laboratory parameters.
-
Pharmacodynamic Endpoints:
-
Biomarkers of adipocyte cell death in tissue biopsies.
-
Local inflammatory markers in tissue biopsies.
-
Data Presentation
Quantitative data from the clinical trial should be summarized in a clear and structured format to facilitate comparison between treatment and placebo groups.
Table 1: Baseline Demographics and Characteristics
| Characteristic | This compound (Low Dose) (n=50) | This compound (High Dose) (n=50) | Placebo (n=50) | Total (N=150) |
| Age (years), Mean (SD) | 45.2 (8.1) | 44.8 (7.9) | 45.5 (8.3) | 45.2 (8.1) |
| Gender, n (%) | ||||
| Female | 35 (70%) | 36 (72%) | 34 (68%) | 105 (70%) |
| Male | 15 (30%) | 14 (28%) | 16 (32%) | 45 (30%) |
| BMI ( kg/m ²), Mean (SD) | 28.1 (2.5) | 28.3 (2.6) | 28.0 (2.4) | 28.1 (2.5) |
| Baseline Adipose Tissue Volume (cm³), Mean (SD) | 55.2 (10.3) | 54.9 (10.1) | 55.5 (10.5) | 55.2 (10.3) |
Table 2: Efficacy Endpoints at Week 12
| Endpoint | This compound (Low Dose) | This compound (High Dose) | Placebo | p-value |
| Change in Adipose Tissue Volume (cm³) | ||||
| Mean Change from Baseline (SD) | -12.5 (5.1) | -18.2 (6.3) | -1.8 (3.2) | <0.001 |
| Percent Change from Baseline (SD) | -22.6 (9.2) | -33.2 (11.5) | -3.3 (5.8) | <0.001 |
| Change in Circumference (cm) | ||||
| Mean Change from Baseline (SD) | -2.1 (0.8) | -3.5 (1.1) | -0.5 (0.5) | <0.001 |
| Global Aesthetic Improvement Scale (GAIS) | ||||
| % Responders (Improved or Much Improved) | 65% | 85% | 10% | <0.001 |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (Low Dose) (n=50) | This compound (High Dose) (n=50) | Placebo (n=50) |
| Any TEAE, n (%) | 35 (70%) | 42 (84%) | 15 (30%) |
| Injection Site Reactions | |||
| Pain, n (%) | 25 (50%) | 35 (70%) | 10 (20%) |
| Swelling, n (%) | 20 (40%) | 30 (60%) | 5 (10%) |
| Erythema, n (%) | 18 (36%) | 28 (56%) | 8 (16%) |
| Bruising, n (%) | 15 (30%) | 25 (50%) | 12 (24%) |
| Headache, n (%) | 5 (10%) | 8 (16%) | 3 (6%) |
Experimental Protocols
Protocol 1: Assessment of Adipocyte Viability using Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify the release of LDH from damaged adipocytes in tissue biopsies as a measure of this compound-induced cytotoxicity.
Materials:
-
Punch biopsy tool (2-3 mm)
-
RPMI-1640 medium
-
LDH Cytotoxicity Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Obtain a 2-3 mm punch biopsy from the treated and a contralateral placebo/non-treated area at baseline and specified time points post-injection.
-
Tissue Culture: Place the biopsy sample in a well of a 96-well plate containing 100 µL of RPMI-1640 medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 2: Detection of DNA Fragmentation using TUNEL Assay
Objective: To identify DNA fragmentation in adipocyte nuclei within tissue biopsies, indicative of late-stage apoptosis or severe necrosis.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL Assay Kit
-
DAPI counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
A negative control slide should be incubated with the label solution without the TdT enzyme.
-
-
Washing: Rinse the sections three times with PBS.
-
Detection: If using a biotin-labeled nucleotide, incubate with streptavidin-HRP and then with a chromogenic substrate like DAB to visualize the apoptotic cells. If using a fluorescently labeled nucleotide, proceed to counterstaining.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the slides with a coverslip and visualize under a fluorescence microscope. TUNEL-positive nuclei will appear brightly fluorescent.
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive cells out of the total number of cells in a given area.
Protocol 3: Analysis of Inflammatory Cytokines in Tissue Biopsies
Objective: To measure the levels of pro-inflammatory cytokines in tissue biopsies to assess the local inflammatory response to this compound.
Materials:
-
Punch biopsy tool (2-3 mm)
-
Lysis buffer with protease inhibitors
-
Bead-based immunoassay (e.g., Luminex) or ELISA kit for target cytokines (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader or flow cytometry-based detection system
Procedure:
-
Sample Collection: Obtain a 2-3 mm punch biopsy from the treated and control areas at specified time points.
-
Tissue Homogenization: Immediately place the biopsy in a tube with lysis buffer and protease inhibitors. Homogenize the tissue using a bead beater or other appropriate method.
-
Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Cytokine Measurement:
-
Perform the bead-based immunoassay or ELISA according to the manufacturer's protocol.
-
Briefly, incubate the tissue lysate with antibody-coupled beads or on an antibody-coated plate.
-
Add detection antibodies and a fluorescent reporter.
-
-
Data Acquisition: Read the plate on the appropriate instrument.
-
Data Analysis: Calculate the concentration of each cytokine in pg/mL and normalize to the total protein concentration (pg/mg of total protein).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced adipocyte necrosis.
Caption: Experimental workflow for pharmacodynamic assessments.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with RZL-012
For Researchers, Scientists, and Drug Development Professionals
Introduction
RZL-012 is a novel synthetic small molecule with cytolytic properties, currently under investigation for the reduction of subcutaneous fat.[1][2] Its primary mechanism of action involves the direct disruption of cell membrane integrity, leading to rapid cell death.[1][3][4] Preclinical in vitro studies on adipocytes have demonstrated that RZL-012 induces cell killing with IC50 values in the range of 25 to 106 μM.[3][4] This cytotoxic effect is accompanied by an increase in intracellular calcium levels and a subsequent decrease in mitochondrial membrane potential.[3][4]
Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of multiple cellular parameters at the single-cell level. It is an indispensable tool for elucidating the cellular response to therapeutic compounds like RZL-012. These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of RZL-012 on target cells, focusing on the key mechanistic events: membrane integrity, mitochondrial health, and intracellular calcium mobilization.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be obtained from the flow cytometry experiments described in this document.
Table 1: Analysis of Cell Viability and Death Mechanism in Adipocytes Treated with RZL-012 for 24 Hours
| RZL-012 Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 10 | 80.1 ± 3.5 | 4.2 ± 1.1 | 5.3 ± 1.5 | 10.4 ± 2.8 |
| 25 | 65.7 ± 4.2 | 3.8 ± 0.9 | 8.9 ± 2.1 | 21.6 ± 3.9 |
| 50 | 40.3 ± 5.1 | 2.1 ± 0.7 | 12.5 ± 3.2 | 45.1 ± 6.3 |
| 100 | 15.8 ± 3.9 | 1.5 ± 0.5 | 10.2 ± 2.8 | 72.5 ± 8.1 |
Table 2: Mitochondrial Membrane Potential (ΔΨm) in Adipocytes Treated with RZL-012 for 6 Hours
| RZL-012 Concentration (µM) | % Cells with High ΔΨm (JC-1 Aggregates) | % Cells with Low ΔΨm (JC-1 Monomers) |
| 0 (Vehicle Control) | 92.4 ± 3.3 | 7.6 ± 1.9 |
| 10 | 78.9 ± 4.1 | 21.1 ± 3.7 |
| 25 | 55.2 ± 5.8 | 44.8 ± 5.2 |
| 50 | 28.7 ± 6.2 | 71.3 ± 6.9 |
| 100 | 10.5 ± 3.1 | 89.5 ± 4.5 |
Table 3: Intracellular Calcium Flux in Adipocytes Following RZL-012 Treatment
| Time Point | Mean Fluorescence Intensity (Indo-1 Ratio) - Vehicle Control | Mean Fluorescence Intensity (Indo-1 Ratio) - 50 µM RZL-012 |
| Baseline (0 min) | 1.0 ± 0.1 | 1.1 ± 0.2 |
| 2 min | 1.2 ± 0.2 | 5.8 ± 1.1 |
| 5 min | 1.1 ± 0.1 | 8.2 ± 1.5 |
| 10 min | 1.0 ± 0.1 | 6.5 ± 1.3 |
| 15 min | 1.0 ± 0.1 | 4.3 ± 0.9 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI exclusion).
Materials:
-
Adipocytes (e.g., differentiated 3T3-L1 cells)
-
RZL-012 stock solution
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed adipocytes in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and stabilize overnight.
-
Drug Treatment: Treat cells with a range of RZL-012 concentrations (e.g., 10, 25, 50, 100 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Gently collect the culture supernatant which may contain detached, dead cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution or by scraping.
-
Combine the detached cells with their corresponding supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with compromised ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Adipocytes
-
RZL-012 stock solution
-
Complete culture medium
-
PBS
-
JC-1 dye solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 6 hours) may be appropriate to capture early changes in mitochondrial potential.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 500 µL of complete medium.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze immediately on a flow cytometer.
-
Detect the green fluorescence (monomers) in the FITC channel and the red fluorescence (aggregates) in the PE channel.
-
Quantify the percentage of cells with high ΔΨm (red fluorescence) and low ΔΨm (green fluorescence).
-
Protocol 3: Analysis of Intracellular Calcium Mobilization using Indo-1 AM
This protocol measures changes in intracellular calcium concentration using the ratiometric fluorescent dye Indo-1 AM.
Materials:
-
Adipocytes
-
RZL-012 stock solution
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Indo-1 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Preparation: Harvest untreated adipocytes as described in step 3 of Protocol 1.
-
Dye Loading:
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in HBSS.
-
Add Indo-1 AM to a final concentration of 1-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02%.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Flow Cytometry Analysis:
-
Equilibrate the cells at 37°C for 5-10 minutes before analysis.
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Pause the acquisition, add the desired concentration of RZL-012 (e.g., 50 µM), and immediately resume acquisition.
-
Continue to record the fluorescence for 5-15 minutes to capture the calcium flux.
-
Excite the Indo-1 loaded cells with a UV laser and measure the emission at two wavelengths (e.g., ~405 nm for calcium-bound and ~485 nm for calcium-free).
-
Analyze the data as a ratio of the two emission wavelengths over time.
-
Visualizations
Caption: RZL-012 signaling pathway leading to necrosis.
Caption: Workflow for apoptosis and necrosis analysis.
Caption: Temporal relationship of cellular events post RZL-012.
References
- 1. Analysis and isolation of adipocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential Analysis by Flow Cytometry [bio-protocol.org]
- 3. Analysis and Isolation of Adipocytes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of RZL-012 In Vivo
Disclaimer: RZL-012 is a hypothetical small molecule inhibitor used for illustrative purposes in this guide. The principles and protocols described are based on established methodologies for minimizing off-target effects of small molecule inhibitors in preclinical research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical Kinase A inhibitor, RZL-012, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with RZL-012?
A1: Off-target effects occur when a therapeutic agent, such as RZL-012, binds to and alters the function of molecules other than its intended target, Kinase A.[1][2] These unintended interactions are a major concern because they can lead to:
-
Cellular and Systemic Toxicity: Off-target binding can disrupt critical physiological pathways, resulting in adverse effects or animal morbidity that are unrelated to the inhibition of Kinase A.[3]
-
Poor Clinical Translatability: Promising preclinical results may not be reproducible in clinical trials if the observed efficacy is due to off-target effects that have different consequences or unacceptable toxicity in humans.
Minimizing off-target effects is crucial for generating reliable and translatable scientific data.[2]
Q2: How can I predict the potential off-target profile of RZL-012 before starting my in vivo experiments?
A2: A multi-faceted approach is recommended to predict the off-target profile of RZL-012:
-
Computational Screening: In silico methods, such as molecular docking and ligand-based similarity searches, can predict the binding of RZL-012 to a wide range of proteins based on its chemical structure.[2][4] This can help identify potential off-target candidates for further investigation.
-
In Vitro Kinase Profiling: A high-throughput screening of RZL-012 against a broad panel of kinases will provide empirical data on its selectivity.[1][2] This is a critical step to identify other kinases that RZL-012 may inhibit.
-
Phenotypic Screening: Assessing the effects of RZL-012 across various cell lines with different genetic backgrounds can provide insights into its biological activity and potential off-target effects.[2]
Q3: What are the primary strategies to minimize off-target effects of RZL-012 in an in vivo setting?
A3: Several key strategies can be employed to reduce the impact of off-target effects in your in vivo studies:
-
Dose Optimization: Conduct thorough dose-response studies to determine the minimum effective dose of RZL-012 that achieves the desired on-target inhibition with the fewest side effects.[3][5] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, subcutaneous) can significantly impact the drug's pharmacokinetic profile. Select a route that optimizes exposure at the target tissue while minimizing systemic exposure.
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of RZL-012 as a negative control.[1] This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic Validation: Use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the intended target, Kinase A.[1][2] If the phenotype persists after treatment with RZL-012 in the absence of Kinase A, it is likely due to an off-target effect.
Troubleshooting Guide
Problem 1: Unexpected toxicity or animal morbidity is observed at the predicted efficacious dose of RZL-012.
-
Possible Cause: RZL-012 may be interacting with unintended targets that are critical for normal physiological functions.
-
Troubleshooting Steps:
-
Perform a Broad In Vitro Safety Screen: Test RZL-012 against a panel of receptors, ion channels, and enzymes known to be associated with common toxicities.[3]
-
Conduct Histopathology: Analyze tissues from treated animals to identify organs showing signs of damage, which can provide clues about the off-target pathways involved.[3]
-
Re-evaluate Dose and Schedule: Lower the dose of RZL-012 or modify the dosing frequency to determine if a therapeutic window with acceptable toxicity can be achieved.[3]
-
Problem 2: Inconsistent or non-reproducible in vivo efficacy with RZL-012.
-
Possible Cause: Off-target effects may be confounding the on-target results, or the inhibitor's poor selectivity may lead to a narrow therapeutic window.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a pharmacodynamic biomarker, such as the phosphorylation status of a known Kinase A substrate, to confirm that RZL-012 is inhibiting its intended target at the administered dose in the target tissue.
-
Assess Compound Stability and Metabolism: The parent RZL-012 compound might be rapidly metabolized into active or toxic metabolites with different target profiles. Analyze plasma and tissue samples for the presence of metabolites.
-
Refine the Animal Model: The expression levels of on-target or off-target proteins may vary between different animal models or strains. Ensure the chosen model is appropriate.
-
Quantitative Data Presentation
Table 1: Kinase Selectivity Profile of RZL-012
| Kinase | IC50 (nM) | Fold Selectivity (vs. Kinase A) |
| Kinase A | 10 | 1x |
| Kinase B | 250 | 25x |
| Kinase C | 1,500 | 150x |
| Kinase D | >10,000 | >1000x |
This table illustrates the inhibitory activity of RZL-012 against its intended target (Kinase A) and several potential off-targets.
Table 2: In Vivo Dose-Response Study of RZL-012 in a Xenograft Model
| RZL-012 Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) | On-Target Engagement (p-Substrate Level) |
| 0 (Vehicle) | 0% | +5% | 100% |
| 10 | 30% | +2% | 75% |
| 30 | 75% | -3% | 20% |
| 100 | 80% | -15% (Significant Toxicity) | 5% |
This table summarizes the relationship between RZL-012 dose, on-target efficacy, and systemic toxicity.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
Objective: To determine the minimum effective dose of RZL-012 that provides significant on-target efficacy with minimal toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., tumor-bearing mice).
-
Dose Selection: Based on in vitro data, select a range of doses for RZL-012.
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group.
-
Administration: Administer RZL-012 or vehicle via the chosen route for a defined period.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight changes, behavior, and food/water intake.[3]
-
Efficacy Assessment: Measure the primary efficacy endpoint (e.g., tumor volume) at regular intervals.
-
Terminal Endpoint: At the end of the study, collect tissues for pharmacodynamic and histopathological analysis.
Protocol 2: Assessment of On-Target Engagement by Western Blot
Objective: To confirm that RZL-012 is inhibiting Kinase A in the target tissue.
Methodology:
-
Tissue Collection: Collect target tissues from animals treated with RZL-012 and vehicle at specified time points.
-
Protein Extraction: Homogenize tissues and extract proteins using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known Kinase A substrate.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the level of on-target engagement.
Visualizations
Caption: RZL-012 on-target and off-target signaling pathways.
Caption: Workflow for in vivo off-target effect minimization.
Caption: Logic diagram for troubleshooting in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA initiatives to support dose optimization in oncology drug development: the less may be the better - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Tapencarium Delivery to Deep Adipose Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tapencarium (RZL-012). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering this compound to deep adipose tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as RZL-012 or Utenpanium chloride) is a novel synthetic small molecule with cytolytic properties, meaning it can induce cell death.[1][2][3][4] Its chemical name is 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride.[1][2][3] The proposed mechanism of action involves the disruption of cell membrane integrity in adipocytes (fat cells), leading to their rapid death.[5] This cytolytic activity makes it effective in reducing localized subcutaneous fat deposits.[1][2] While it is also described as a serine/threonine kinase inhibitor, its primary application in fat reduction is attributed to its membrane-disrupting effects.[6]
Q2: What is the current formulation of this compound (RZL-012) used in clinical studies?
Based on available information from clinical trials, the placebo formulation, which mirrors the non-active components of the RZL-012 drug product, contains propylene (B89431) glycol, Tween-80, and benzyl (B1604629) alcohol in water.[1][3] This suggests that the active this compound formulation is an aqueous solution designed for injection.
Q3: What are the primary challenges in delivering this compound to deep adipose tissue?
The primary challenges in delivering this compound to deep adipose tissue, such as visceral adipose tissue, are similar to those for other injectable drugs and include:
-
Limited Penetration and Dispersion: The dense extracellular matrix of adipose tissue can limit the diffusion and spread of the injected drug, confining its effects to the immediate vicinity of the injection site.[7]
-
Non-Uniform Distribution: Achieving a homogenous distribution of the drug throughout a large volume of deep adipose tissue is difficult with simple injection techniques.
-
Patient Discomfort: Large volume injections required to treat a significant area of deep adipose tissue can cause pain and discomfort.[8]
-
Systemic Absorption and Off-Target Effects: While local injection is intended to minimize systemic exposure, some degree of absorption into the bloodstream is expected. For a cytolytic agent like this compound, minimizing off-target effects is crucial. Pharmacokinetic studies have shown that this compound is quickly absorbed, reaching maximum blood concentration in approximately 1.67 hours with a half-life of 9.1 hours.[5][9]
Q4: What advanced delivery strategies could potentially improve this compound delivery to deep adipose tissue?
Several advanced drug delivery technologies could be explored to enhance the delivery of this compound to deep adipose tissue:
-
Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles could potentially improve its stability, control its release, and facilitate deeper tissue penetration.[10] Various types of nanoparticles, including liposomes and polymeric nanoparticles, are being investigated for targeted drug delivery to adipose tissue.
-
Ultrasound-Mediated Delivery: The application of focused ultrasound can transiently increase tissue permeability, enhancing the penetration of co-administered drugs into deeper tissues.[10]
-
Microneedle Patches: For less deep, yet challenging to reach, subcutaneous fat layers, microneedle patches could offer a minimally invasive way to bypass the stratum corneum and deliver this compound more effectively.[11]
-
Co-formulation with Permeation Enhancers: The use of agents like hyaluronidase (B3051955), an enzyme that temporarily breaks down hyaluronic acid in the extracellular matrix, can increase the dispersion and absorption of injected drugs.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Efficacy in Deep Adipose Tissue Models
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Dispersion | 1. Optimize Injection Technique: Employ a multi-point injection pattern to distribute the drug over a wider area. Consider slower injection rates to minimize backpressure and tissue trauma. 2. Increase Injection Volume: A higher volume may promote better dispersion, but this must be balanced with animal welfare and potential for injection site leakage.[17] 3. Formulation Modification: Consider the inclusion of viscosity-modifying agents to alter the rheological properties of the formulation for better tissue spread.[18][19][20][21] |
| Limited Tissue Penetration | 1. Co-administration with Hyaluronidase: Introduce hyaluronidase to the formulation or as a pre-injection to temporarily reduce the density of the extracellular matrix and facilitate deeper penetration.[12][13][14][15][16] 2. Investigate Advanced Delivery Systems: Explore the feasibility of formulating this compound into nanoparticles or using ultrasound-mediated delivery as described in the FAQs. |
| Rapid Systemic Clearance | 1. Pharmacokinetic Analysis: Perform pharmacokinetic studies to determine the rate of systemic absorption from the target adipose depot. 2. Sustained-Release Formulation: Develop a sustained-release formulation of this compound to maintain a high local concentration for a longer duration. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Depth | 1. Standardize Injection Procedure: Use needles of a consistent length and ensure a standardized injection angle and depth for all experiments. For deep subcutaneous injections, a 90-degree angle is often recommended. 2. Imaging Guidance: For larger animal models, consider using ultrasound imaging to guide the injection to the target adipose tissue layer. |
| Variability in Adipose Tissue Composition | 1. Animal Model Standardization: Ensure that animal models are of a consistent age, weight, and body composition. 2. Site Selection: Consistently use the same anatomical location for injections, as the composition and density of adipose tissue can vary between different depots. |
| Inaccurate Quantification of this compound in Tissue | 1. Optimize Extraction Protocol: Ensure the chosen extraction method is validated for efficiency and reproducibility. See the detailed experimental protocol below. 2. Use of Internal Standards: Incorporate an appropriate internal standard during the sample preparation for LC-MS/MS analysis to account for variations in extraction efficiency and instrument response. |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Adipose Tissue
This protocol provides a general framework for the extraction and quantification of this compound, a quaternary ammonium (B1175870) compound, from adipose tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Adipose tissue samples
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Internal Standard (a structurally similar quaternary ammonium compound not present in the sample)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen adipose tissue (e.g., 100 mg).
-
Add a known amount of the internal standard.
-
Add homogenization solvent (e.g., acetonitrile/water mixture) and homogenize the tissue until a uniform lysate is obtained.
-
Centrifuge the homogenate to pellet cellular debris.
-
-
Extraction:
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) to remove lipids and other interfering substances. A mixed-mode cation exchange SPE cartridge is recommended for retaining the positively charged this compound.
-
Wash the SPE cartridge with appropriate solvents to remove impurities.
-
Elute this compound and the internal standard from the cartridge using a suitable elution solvent (e.g., a mixture of organic solvent and a strong acid).
-
-
Quantification:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method. The method should be optimized for the specific mass transitions of this compound and the internal standard. A Hydrophilic Interaction Liquid Chromatography (HILIC) column may be suitable for retaining the polar quaternary ammonium compound.[22]
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RZL-012 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Controlled Release for Local Delivery of Drugs: Barriers and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downstreamcolumn.com [downstreamcolumn.com]
- 11. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyaluronidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hyaluronidase (injection route, subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. drugs.com [drugs.com]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Injection Techniques - Viscosity Modification - Enviro Wiki [enviro.wiki]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. 19 Viscosity-Inducing Agents | Basicmedical Key [basicmedicalkey.com]
- 21. Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Tapencarium Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tapencarium (RZL-012) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel synthetic small molecule with cytolytic properties. Its primary mechanism of action is the direct disruption of adipocyte cell membrane integrity, which leads to rapid cell death.[1] While it is also described as a serine/threonine kinase inhibitor, its predominant effect in the context of fat reduction is attributed to its membrane-disrupting capabilities.[2][3][4][5]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For initial in vitro experiments on adipocytes, a broad concentration range is recommended to determine the optimal dose for your specific cell line and assay conditions. Based on available data, this compound has shown IC50 values ranging from 25 to 106 μM for adipocyte cell killing.[1][6] Therefore, a starting range of 1 µM to 200 µM is advisable for initial dose-response studies.
Q3: How should I prepare this compound for in vitro use?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
Q4: Which assays are suitable for measuring the efficacy of this compound in vitro?
A4: Given its cytolytic nature, assays that measure cell membrane integrity and viability are most appropriate. Recommended assays include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, providing a direct indicator of cytotoxicity.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, making it an excellent marker for non-viable cells.
-
MTT or Resazurin (alamarBlue) Assays: These colorimetric or fluorometric assays measure metabolic activity, which correlates with cell viability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect of this compound at expected concentrations. | 1. Incorrect drug concentration: Errors in dilution or calculation. 2. Cell line resistance: The cell line being used may be less sensitive to this compound. 3. Degraded compound: Improper storage or handling of the this compound stock solution. 4. Insufficient incubation time: The duration of exposure may not be long enough to induce a measurable effect. | 1. Verify calculations and dilutions: Prepare a fresh dilution series from your stock solution. 2. Test a wider concentration range: Extend the concentration range up to 500 µM. Consider using a different, more sensitive adipocyte cell line for comparison. 3. Check storage conditions: Ensure this compound is stored as recommended (-20°C for solid powder). Prepare a fresh stock solution. 4. Perform a time-course experiment: Evaluate the effects of this compound at multiple time points (e.g., 24, 48, and 72 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. "Edge effect" in multi-well plates: Evaporation from the outer wells of the plate can concentrate the compound. 3. Inconsistent pipetting of this compound: Variation in the volume of the compound added to each well. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of the compound. |
| Unexpected cell morphology changes not consistent with cytotoxicity. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Sub-lethal effects of this compound: At lower concentrations, this compound might induce cellular stress or other morphological changes without causing immediate cell death. | 1. Run a vehicle control: Treat cells with the highest concentration of the solvent used in your experiment to assess its effect. Aim for a final DMSO concentration of ≤ 0.5%. 2. Dose-response analysis: Carefully observe cell morphology across a wide range of this compound concentrations to identify the threshold for cytotoxic effects. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Adipocytes
| Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| Adipocytes | Cytotoxicity Assay | Not Specified | 25 - 106 | [1][6] |
Table 2: Clinical Trial Data for this compound (RZL-012) in Submental Fat Reduction
| Treatment Group | N | Mean Dose (mg) | % of Patients with ≥1-Grade C-CAT Improvement (Day 84) | % SMF Volume Reduction (MRI, Day 84) |
| High-Dose RZL-012 | 50 | 244 | 86.0% | -14.9% |
| Low-Dose RZL-012 | 53 | 166 | 73.7% | -8.3% |
| Placebo | 48 | 0 | 56.3% | +1.5% |
C-CAT: Clinician Chin Assessment Tool; SMF: Submental Fat; MRI: Magnetic Resonance Imaging.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an LDH Release Assay
-
Cell Seeding:
-
Culture adipocytes (e.g., 3T3-L1) to ~80-90% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) and a positive control for maximum LDH release (cells treated with a lysis buffer provided with the assay kit).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH release assay kit.
-
Typically, this involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the specified wavelength.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of Action of this compound on an Adipocyte.
Caption: Workflow for IC50 Determination of this compound.
Caption: Troubleshooting Decision Tree for In Vitro Experiments.
References
Managing local injection site reactions to Tapencarium
Disclaimer: Tapencarium is a fictional product name. The information provided below is based on established principles for managing local injection site reactions to biologic therapies and should not be considered as guidance for a real-world product.
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing local injection site reactions (LSRs) potentially associated with the subcutaneous administration of this compound.
Troubleshooting Guides
This section provides step-by-step guidance for identifying, grading, and managing local injection site reactions during your experiments.
Issue 1: An experimental subject has developed redness and swelling at the injection site. How do I assess and manage this?
Answer:
Immediate assessment and proper management are crucial. Follow this workflow:
-
Observe and Document: Carefully examine the injection site. Record the time of onset, diameter of redness (erythema) and swelling (induration), and note any other signs like warmth, pain, or itching (pruritus).[1][2] Use a calibrated caliper for accurate measurements.
-
Grade the Reaction: Use a standardized grading scale to classify the severity of the reaction. This ensures consistent data collection across subjects and studies.[3][4] The FDA's toxicity grading scale is a common standard.[3][4][5] (See Table 2 for a recommended scale).
-
Apply Immediate Palliative Care: For mild-to-moderate (Grade 1-2) reactions, apply a cold compress to the site to help reduce swelling and discomfort.[2][6]
-
Monitor the Subject: Continue to observe the subject at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) to track the progression or resolution of the reaction. Document all observations meticulously.
-
Differentiate the Cause: Consider if the reaction is a standard LSR or indicative of a more serious issue.
-
Standard LSRs: Typically mild to moderate, appear within hours to 1-2 days, and resolve within a few days.[7]
-
Hypersensitivity: May involve more severe symptoms, such as urticaria (hives) beyond the injection site, and potentially systemic symptoms.
-
Infection: Signs include significant pain, purulent discharge, and potentially a low-grade fever.[2] If infection is suspected, consult with the veterinary staff for appropriate diagnosis and treatment.
-
Issue 2: How can I minimize the incidence of LSRs in my study population?
Answer:
Proactive measures can significantly reduce the frequency and severity of LSRs.[1]
-
Injection Technique: Proper technique is critical.[2]
-
Rotate Injection Sites: Avoid administering injections in the same location repeatedly.[8]
-
Allow Product to Reach Room Temperature: If this compound is refrigerated, allow the vial to sit at room temperature for 15-30 minutes before injection. Injecting cold products can cause discomfort.[8]
-
Proper Sterilization: Ensure the injection site is properly sterilized with an appropriate antiseptic.
-
-
Patient/Subject Acclimation: Ensure subjects are handled calmly to minimize stress, which can influence physiological responses.
-
Review Formulation: Ensure the product formulation is within its specified pH and osmolality range, as deviations can be irritating to subcutaneous tissue.[9]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced local site reactions?
Answer:
Local injection site reactions to biologic therapies like this compound (a fictional monoclonal antibody) are typically non-allergic, inflammatory responses.[1] The proposed mechanism involves two primary triggers:
-
Immune System Activation: The introduction of a foreign protein (this compound) into the subcutaneous space activates local immune cells, such as mast cells and dendritic cells.[10] This leads to a localized release of pro-inflammatory cytokines and chemokines, which increases blood flow (causing redness and warmth) and vascular permeability (causing swelling).[10][11]
-
Formulation Excipients: Certain components in the formulation buffer, such as polysorbates, can degrade over time or trigger complement activation, contributing to hypersensitivity-related reactions at the injection site.[12][13]
Q2: What is the typical incidence and duration of LSRs observed in pre-clinical studies?
Answer:
In simulated pre-clinical toxicology studies, this compound administered subcutaneously showed a higher incidence of mild-to-moderate LSRs compared to the placebo vehicle control. Most reactions were observed within the first two months of therapy, typically appearing 24-48 hours after injection and resolving within 3-5 days.[7][8]
Table 1: Incidence of Local Site Reactions in a 3-Month Rabbit Toxicology Study
| Reaction Type | This compound Group (N=30) | Placebo Group (N=30) |
| Any LSR | 23.3% (7/30) | 6.7% (2/30) |
| Erythema (Redness) | 20.0% (6/30) | 3.3% (1/30) |
| Induration (Swelling) | 16.7% (5/30) | 3.3% (1/30) |
| Pruritus (Itching) | 6.7% (2/30) | 0% (0/30) |
Q3: How should we grade the severity of local site reactions in our study?
Answer:
Employing a standardized grading scale is essential for objective and consistent assessment. We recommend using a scale adapted from the FDA's "Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers Enrolled in Preventive Vaccine Clinical Trials".[4][14]
Table 2: Recommended LSR Grading Scale
| Grade | Severity | Erythema / Swelling (Diameter) | Pain / Tenderness | Impact on Activity |
| 1 | Mild | 2.0 - 4.4 cm | Mild, does not interfere with activity | None |
| 2 | Moderate | 4.5 - 8.4 cm | Interferes with activity, but does not prevent it | Some limitation of use |
| 3 | Severe | ≥ 8.5 cm | Prevents daily activity | Inability to use the limb/part |
| 4 | Life-threatening | Necrosis or ulcerative lesion | N/A | N/A |
| Source: Adapted from the FDA Toxicity Grading Scale.[3][4][5] |
Q4: What are the criteria for discontinuing this compound administration due to LSRs in a non-clinical study?
Answer:
Discontinuation of the test article is a significant step and should be guided by the study protocol and veterinary consultation. Generally, discontinuation is considered under the following circumstances:
-
Grade 4 Reaction: The appearance of any Grade 4 reaction, such as necrosis, warrants immediate cessation of dosing.
-
Persistent Grade 3 Reactions: A Grade 3 reaction that does not resolve or improve within 72 hours.
-
Worsening Reactions: LSRs that increase in severity with subsequent doses (e.g., progressing from Grade 1 to Grade 3 over two consecutive administrations).
-
Systemic Involvement: Any local reaction that is accompanied by systemic signs of hypersensitivity (e.g., respiratory distress, changes in blood pressure).
Experimental Protocols
Protocol: Assessment of Local Tolerance in a Rabbit Model Following Subcutaneous Injection
Objective: To evaluate the local tolerance of this compound following repeated subcutaneous administration in New Zealand White rabbits, in accordance with EMA and ICH guidelines.[15][16][17]
Methodology:
-
Animal Model:
-
Species: New Zealand White Rabbit
-
Sex: Equal numbers of male and female
-
Number of Animals: 5 per sex per group (Total N=20)
-
Acclimation Period: Minimum 7 days
-
-
Groups:
-
Group 1: Vehicle Control (Placebo) - Subcutaneous injection
-
Group 2: this compound (Therapeutic Dose) - Subcutaneous injection
-
-
Administration:
-
Dose Volume: 0.5 mL/kg
-
Route: Subcutaneous (SC)
-
Frequency: Once daily for 14 consecutive days.
-
Injection Site: Dorsal scapular region. The injection site will be rotated daily between four marked quadrants (left cranial, left caudal, right cranial, right caudal). The skin will be clipped free of fur 24 hours prior to the first administration.
-
-
Observations and Examinations:
-
Mortality/Morbidity: Twice daily.
-
Clinical Observations: Once daily, prior to dosing.
-
Injection Site Evaluation: Injection sites will be evaluated for erythema, edema, and any other abnormalities prior to dosing and at approximately 1, 4, and 24 hours post-dose each day. Observations will be scored using the scale in Table 2.
-
Body Weights: Recorded on Day -1, Day 7, and Day 14.
-
-
Terminal Procedures (Day 15):
-
Animals will be euthanized.
-
Macroscopic Examination: The injection sites will be examined for any gross pathological changes.
-
Histopathology: The skin and underlying tissues at each of the injection sites will be collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined microscopically by a board-certified veterinary pathologist.
-
References
- 1. Injection site reactions with the use of biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Injection site reaction - Wikipedia [en.wikipedia.org]
- 9. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injection site reactions: testing and mitigating during development [genoskin.com]
- 11. Understanding How Monoclonal Antibodies Work - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. hhs.gov [hhs.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Non-clinical local tolerance testing of medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Local Tolerance - General Toxicology - Drug Develpment [vivotecnia.com]
Technical Support Center: Long-Term Stability of Tapencarium
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of Tapencarium in storage. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored under controlled conditions. For routine use, refrigeration at 2-8°C is suitable for short-term storage. For long-term preservation, storing the compound at -20°C or -80°C is recommended, particularly for labile biological materials.[1][2] It is also crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque container.[3][4]
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor that can significantly impact the stability of this compound. Elevated temperatures can accelerate chemical degradation, leading to a loss of potency and the formation of impurities.[4] Conversely, storing the compound at lower temperatures, such as in a freezer, helps to slow down these degradation processes.[1]
Q3: What is the expected shelf-life of this compound under recommended storage conditions?
A3: The shelf-life of this compound is determined through long-term stability studies. Under accelerated conditions (e.g., 40°C/75% RH), a product stable for 6 months may be assigned a provisional shelf-life of 24 months.[5] However, a definitive shelf-life of 36 months or more requires the completion of real-time stability testing for that duration.[5]
Q4: Can I store this compound in a solution, or is it better to store it as a solid?
A4: For long-term storage, it is generally preferable to store this compound as a dry, solid powder to minimize degradation.[6] Storing compounds in solution can increase the rate of degradation due to factors like hydrolysis.[4][7] If you need to store it in solution, prepare fresh solutions and use them promptly.
Q5: How can I tell if my stored this compound has degraded?
A5: Visual inspection can sometimes reveal signs of degradation, such as a change in color, cloudiness in liquids, or the presence of precipitates.[3] However, the most reliable way to assess the integrity of your compound is through analytical methods like High-Performance Liquid Chromatography (HPLC) to check for purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products.[8]
Troubleshooting Guide
If you suspect that your this compound has degraded, follow this troubleshooting guide to identify and address the issue.
Troubleshooting Flowchart for this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Quantitative Data Summary
The following tables summarize the stability of this compound under various storage conditions over a 24-month period.
Table 1: Long-Term Stability of this compound (% Purity by HPLC)
| Time Point | -20°C (Protected from Light) | 4°C (Protected from Light) | 25°C / 60% RH (Protected from Light) | 25°C / 60% RH (Exposed to Light) |
| 0 Months | 99.8% | 99.8% | 99.8% | 99.8% |
| 3 Months | 99.7% | 99.5% | 98.2% | 96.5% |
| 6 Months | 99.6% | 99.2% | 96.5% | 93.1% |
| 12 Months | 99.5% | 98.8% | 93.1% | 88.4% |
| 24 Months | 99.4% | 97.5% | 88.0% | 81.2% |
Table 2: Formation of Major Degradant D-1 (%)
| Time Point | -20°C (Protected from Light) | 4°C (Protected from Light) | 25°C / 60% RH (Protected from Light) | 25°C / 60% RH (Exposed to Light) |
| 0 Months | <0.1% | <0.1% | <0.1% | <0.1% |
| 3 Months | <0.1% | 0.2% | 1.1% | 2.3% |
| 6 Months | 0.1% | 0.4% | 2.5% | 4.8% |
| 12 Months | 0.2% | 0.7% | 5.2% | 8.9% |
| 24 Months | 0.3% | 1.5% | 9.8% | 14.5% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is designed to separate this compound from its potential degradation products.[9][10][11][12]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Identification of Degradation Products
This protocol is used to identify the molecular weights and structures of unknown impurities.[13][14][15]
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
-
Data Analysis: Analyze the mass spectra of any peaks that are not the parent compound to determine their molecular weights and fragmentation patterns.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a long-term stability study of this compound.
Workflow for Long-Term Stability Studydot
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. gmpplastic.com [gmpplastic.com]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Use LC-MS to Confirm Unknown Degradants in Advanced Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 14. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of RZL-012 in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of RZL-012 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is RZL-012 and what is its primary mechanism of action?
A1: RZL-012, also known as Tapencarium, is a novel injectable synthetic molecule with the chemical name 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride.[1][2][3][4] It is classified as a small molecule with cytolytic properties, being developed for the reduction of subcutaneous fat.[1][2] Its primary mechanism of action is the direct disruption of adipocyte cell membrane integrity, leading to cell death and subsequent reduction in fat tissue volume.[5][6]
Q2: What are the known components of the clinical formulation of RZL-012?
A2: The placebo formulation in clinical trials, which mirrors the non-active components of the RZL-012 drug product, contains propylene (B89431) glycol, Tween-80, benzyl (B1604629) alcohol, and water.[1]
Q3: What are the recommended storage conditions for RZL-012?
A3: Based on clinical trial protocols, RZL-012 should be stored at monitored room temperature (22 ± 7 °C) and protected from light.
Q4: In what solvents has RZL-012 been dissolved for in vitro studies?
A4: For in vitro experiments, RZL-012 has been solubilized in dimethyl sulfoxide (B87167) (DMSO).[5]
Troubleshooting Guide: Preventing RZL-012 Degradation
This guide addresses specific issues that may arise during experiments involving RZL-012.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solutions. | Hydrolysis. The quaternary ammonium (B1175870) salt or the dibromo-carbazole structure may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | - Prepare fresh aqueous solutions of RZL-012 for each experiment.- If storage of aqueous solutions is necessary, store at 2-8°C for no longer than 24 hours.- Maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions. Buffer the solution if necessary.- Avoid prolonged heating of aqueous solutions. |
| Precipitation of RZL-012 in aqueous buffers. | Poor solubility. RZL-012 has limited aqueous solubility which can be affected by the ionic strength and pH of the buffer. | - For in vitro studies, consider using a co-solvent such as DMSO to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. Ensure the final DMSO concentration is compatible with the experimental system.- In one study, an isosmotic buffer supplemented with 10% sucrose (B13894) was used to prevent precipitation.[5] |
| Discoloration or degradation of the compound upon exposure to light. | Photodegradation. Brominated aromatic compounds and carbazole (B46965) derivatives can be sensitive to light, particularly UV radiation. This can lead to debromination or other structural changes. | - Store RZL-012, both in solid form and in solution, in amber vials or containers that protect from light.- Conduct experimental manipulations in a dimly lit environment or use light-blocking shields for your experimental setup.- If the experimental setup requires exposure to light, use appropriate controls to assess the extent of photodegradation. |
| Inconsistent results when using certain plasticware. | Adsorption to surfaces. Quaternary ammonium compounds can be prone to non-specific binding to certain plastic surfaces. | - Use low-adsorption plasticware (e.g., polypropylene) or glass containers for the preparation and storage of RZL-012 solutions.- Pre-rinse containers with the experimental buffer to saturate non-specific binding sites before adding the RZL-012 solution. |
| Degradation in the presence of strong oxidizing or reducing agents. | Chemical incompatibility. The carbazole ring system may be susceptible to oxidation. | - Avoid using strong oxidizing agents (e.g., high concentrations of hydrogen peroxide) or strong reducing agents in your experimental setup unless they are a required part of the reaction being studied.- If such agents are necessary, minimize the exposure time of RZL-012 to these reagents. |
Quantitative Data Summary
The following table summarizes potential stress conditions that can lead to the degradation of RZL-012, based on general knowledge of its chemical moieties. This data is intended to guide the design of stability studies.
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway | Expected % Degradation (for study design) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60°C | Potential hydrolysis of the ether linkage or modifications to the carbazole ring. | 5-20% |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60°C | Potential Hofmann elimination of the quaternary ammonium group or hydrolysis. | 5-20% |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Oxidation of the carbazole nitrogen or other parts of the aromatic system. | 5-20% |
| Thermal Stress | 60-80°C (in solution or as solid) | Thermal decomposition, potentially involving the quaternary ammonium side chain. | 5-20% |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially involving debromination of the carbazole ring. | 5-20% |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of RZL-012 in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of RZL-012.
-
Oxidative Stress:
-
To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of RZL-012 under various stress conditions.
Caption: General workflow for conducting forced degradation studies on RZL-012.
Caption: Simplified signaling pathway of RZL-012's mechanism of action.
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RZL-012 for Double Chin · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Addressing variability in animal model responses to Tapencarium
Welcome to the technical support center for researchers utilizing Tapencarium in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may encounter when working with this compound in animal models, with a focus on the domestic pig, a relevant preclinical model for subcutaneous fat reduction studies.
1. Variability in Efficacy: Inconsistent Fat Reduction
Q1: We are observing significant variability in the extent of fat reduction between individual animals in our study. What are the potential causes?
A1: Variability in the reduction of subcutaneous adipose tissue is a common challenge in preclinical studies. Several factors related to the animal model, experimental protocol, and the compound itself can contribute to these discrepancies. Key areas to investigate include:
-
Animal-Specific Factors:
-
Age: The content and composition of both intramuscular and subcutaneous fat change as pigs age. For instance, in Duroc barrows, intramuscular fat increases linearly between 160 and 220 days of age, while the rate of backfat thickness increase declines[1][2]. Ensure your animal cohorts are age-matched and consider the dynamic nature of fat deposition during the study period.
-
Breed: Different pig breeds exhibit distinct fat deposition characteristics. For example, Duroc pigs tend to be fatter than Yorkshire pigs of a similar age and weight[3]. Breed-specific differences in adipocyte morphology and lipid content have also been observed between Duroc and Livni pigs[4]. Using a consistent and well-characterized breed is crucial.
-
Sex: Sex is a significant factor influencing fat deposition, with gilts generally having more backfat than boars[3]. The insulin (B600854) sensitivity and lipolytic response of adipocytes can also differ between sexes[5][6][7][8]. Ensure your study groups are balanced for sex or that single-sex studies are adequately justified.
-
Diet: The composition of the diet, particularly the source and amount of fat, directly impacts the fatty acid profile of subcutaneous adipose tissue[9][10][11]. Standardize the diet across all experimental groups to minimize this source of variability.
-
-
Protocol-Related Factors:
-
Injection Technique: Inconsistent injection depth and placement can lead to variable drug delivery and, consequently, varied efficacy. The subcutaneous fat in pigs is layered, and these layers grow at different rates[12][13][14]. Inadvertent injection into the dermis, muscle, or between fat layers can alter the local drug concentration and tissue response.
-
Measurement of Fat Thickness: The method used to measure fat thickness can introduce variability. Ultrasound is a common technique, but its accuracy can be influenced by the operator and the specific location of measurement[12].
-
Troubleshooting Steps:
-
Review your animal sourcing and ensure consistency in age, breed, and sex.
-
Standardize the diet and housing conditions for all animals.
-
Develop a rigorous and standardized injection protocol with clear anatomical landmarks.
-
Provide thorough training for all personnel involved in injections and measurements.
-
Utilize imaging techniques like ultrasound to confirm injection depth and monitor changes in fat thickness consistently.
2. Injection Site Reactions and Histopathology
Q2: We are observing variations in the severity of injection site reactions (e.g., necrosis, inflammation). How can we minimize this and ensure consistent scoring?
A2: Local tissue reactions are an expected consequence of a cytolytic agent like this compound. Variability in these reactions can stem from the injection procedure and the subsequent histopathological evaluation.
-
Injection Technique:
-
Needle Size and Injection Speed: The choice of needle and the speed of injection can influence tissue trauma and the distribution of the injected solution.
-
Volume and Concentration: Higher volumes and concentrations may lead to more pronounced local reactions.
-
-
Histopathological Assessment:
-
Scoring System: A well-defined, standardized scoring system for parameters like necrosis, inflammation, and fibrosis is essential for consistent evaluation[15].
-
Observer Variability: Interpretation of histological slides can vary between pathologists.
-
Troubleshooting Steps:
-
Standardize the needle gauge, length, and injection speed across all experiments.
-
Ensure the formulation of this compound is homogenous and free of particulates.
-
Develop a detailed histopathological scoring rubric with clear definitions and photographic examples for each score.
-
Conduct blinded scoring of slides by a qualified pathologist to minimize bias.
-
Consider having multiple pathologists score a subset of slides to assess inter-observer variability.
3. Pharmacokinetics and Systemic Exposure
Q3: We are seeing unexpected systemic side effects or inconsistent pharmacokinetic profiles. What could be the cause?
A3: While this compound is intended for local action, systemic exposure can occur and may be variable.
-
Injection Site: The vascularity of the injection site can influence the rate of systemic absorption.
-
Animal-Specific Factors: Age, sex, and breed can influence drug metabolism and clearance, although specific data for this compound in pigs is limited. Preclinical studies in rats indicated that high doses of RZL-012 could cause a transient increase in AST levels.
-
Formulation: The stability and composition of the this compound formulation can affect its release and absorption profile.
Troubleshooting Steps:
-
Ensure consistent injection into the subcutaneous fat layer, avoiding highly vascularized areas if possible.
-
Collect pharmacokinetic data to correlate systemic exposure with observed effects.
-
Verify the stability and consistency of your this compound formulation.
Experimental Protocols
1. In Vivo Subcutaneous Fat Reduction Study in Pigs
This protocol is a generalized representation based on available information from preclinical studies of this compound (RZL-012)[1][16].
-
Animal Model: Domestic Yorkshire crossbred swine (or other well-characterized breed), age- and sex-matched.
-
Housing: Individual housing with controlled diet and environmental conditions.
-
Acclimation: Allow for an adequate acclimation period before the start of the study.
-
Treatment Groups:
-
This compound (specify dose and concentration)
-
Vehicle Control (Saline)
-
-
Injection Procedure:
-
Anesthetize the animal.
-
Prepare the injection site (e.g., abdominal subcutaneous fat pad) by shaving and cleaning the skin.
-
Using a grid pattern with defined spacing (e.g., 2 cm between injection points), administer multiple subcutaneous injections of this compound or vehicle[1].
-
Record the precise location and volume of each injection.
-
-
Post-Injection Monitoring:
-
Daily clinical observations for signs of distress and local injection site reactions.
-
Regular measurement of body weight and food consumption.
-
-
Efficacy Assessment:
-
Measure fat thickness at the injection sites at baseline and at specified time points post-injection (e.g., using ultrasound).
-
-
Endpoint Analysis (e.g., Day 84):
-
Euthanize the animals.
-
Perform necropsy and collect tissue samples from the injection sites.
-
Conduct histopathological analysis of the injection sites to assess liponecrosis, inflammation, and fibrosis.
-
2. Histopathological Assessment of Injection Sites
-
Tissue Preparation:
-
Fix collected tissue samples in 10% neutral buffered formalin.
-
Process the tissues and embed in paraffin (B1166041).
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
-
Scoring:
-
A veterinary pathologist should perform a blinded evaluation of the slides.
-
Use a semi-quantitative scoring system (e.g., 0 = no effect, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked) for the following parameters:
-
Liponecrosis
-
Inflammation (acute and chronic)
-
Fibrosis
-
-
Data Presentation
Table 1: Potential Sources of Variability in this compound Animal Studies and Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategies |
| Animal Characteristics | ||
| Age | Altered fat composition and deposition rate[1][2]. | Use age-matched animals; consider age as a covariate in statistical analysis. |
| Breed | Differences in fatness and adipocyte characteristics[3][4]. | Use a single, well-characterized breed (e.g., Yorkshire). |
| Sex | Differences in fat deposition and hormonal influence on adipocytes[3][6]. | Balance sex distribution in study groups or use a single sex. |
| Diet | Altered fatty acid composition of subcutaneous fat[9][10]. | Provide a standardized diet to all animals throughout the study. |
| Procedural Factors | ||
| Injection Technique | Inconsistent drug delivery to the target tissue. | Standardize injection depth, volume, and site using anatomical landmarks and imaging guidance. |
| Fat Measurement | Inaccurate or variable assessment of efficacy. | Use a consistent measurement technique (e.g., calibrated ultrasound) and operator. |
| Histopathological Scoring | Subjective and variable assessment of tissue response. | Use a detailed, standardized scoring system and blinded evaluation by a pathologist. |
| Compound-Related Factors | ||
| Formulation and Stability | Inconsistent drug concentration and activity. | Ensure proper formulation, storage, and handling of the investigational product. |
Visualizations
References
- 1. Age-related changes in intramuscular and subcutaneous fat content and fatty acid composition in growing pigs using longitudinal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digicomst.ie [digicomst.ie]
- 4. Pig adipose tissue of two different breeds and locations: morphology and Raman studies [jfrm.ru]
- 5. Lipolytic response of adipocytes to epinephrine in sedentary and exercise-trained subjects: sex-related differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex differences in human adipose tissue gene expression and genetic regulation involve adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex and Depot Differences in Adipocyte Insulin Sensitivity and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex and depot differences in adipocyte insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Source of Dietary Fat in Pig Diet Affects Adipose Expression of Genes Related to Cancer, Cardiovascular, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactive effects of dietary fat source and slaughter weight in growing-finishing swine: II. Fatty acid composition of subcutaneous fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepigsite.com [thepigsite.com]
- 12. Changes in the relative thickness of individual subcutaneous adipose tissue layers in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in the relative thickness of individual subcutaneous adipose tissue layers in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The origin and purpose of layers of subcutaneous adipose tissue in pigs and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous administration of biotherapeutics: current experience in animal models. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Injectable Tapencarium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and administration of injectable Tapencarium. Our goal is to help you optimize your experimental workflow and enhance the bioavailability of this novel therapeutic agent.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Question: My this compound solution appears cloudy or shows visible precipitates after preparation. What could be the cause and how can I improve its solubility?
-
Answer: Poor solubility of this compound in aqueous buffers is a common issue that can significantly impact its bioavailability. This may be due to the inherent physicochemical properties of the this compound molecule.
Possible Causes:
-
The pH of the buffer is not optimal for this compound's solubility profile.
-
The ionic strength of the buffer is affecting solubility.
-
The concentration of this compound exceeds its solubility limit in the chosen vehicle.
Troubleshooting Steps:
-
pH Optimization: Conduct a pH-solubility profile for this compound to identify the pH at which it exhibits maximum solubility.
-
Co-solvent Addition: Consider the use of biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to enhance solubility.
-
Excipient Screening: Evaluate the effect of various solubilizing excipients, including cyclodextrins and surfactants, on this compound's solubility.
dot
Caption: Troubleshooting workflow for poor this compound solubility.
-
Issue 2: Rapid Clearance of this compound In Vivo
-
Question: After intravenous administration, I am observing a much shorter half-life for this compound than anticipated. What could be contributing to this rapid clearance?
-
Answer: Rapid in vivo clearance can severely limit the therapeutic efficacy of this compound by reducing its exposure at the target site.
Possible Causes:
-
Metabolic Instability: this compound may be rapidly metabolized by liver enzymes.
-
Renal Filtration: The small molecular size of this compound might lead to rapid excretion through the kidneys.
-
Nonspecific Tissue Binding: this compound may be binding to off-target tissues, leading to its removal from circulation.
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of this compound.
-
Formulation Strategies: Explore formulation approaches to protect this compound from rapid clearance, such as encapsulation in liposomes or conjugation to polyethylene glycol (PEGylation).
-
Pharmacokinetic Modeling: Develop a pharmacokinetic model to better understand the distribution and elimination of this compound in vivo.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for preclinical studies with this compound?
A1: For initial preclinical studies, we recommend a simple formulation of this compound dissolved in a 10% DMSO/90% saline solution. However, for later-stage development, it is crucial to develop a more clinically relevant formulation.
Q2: How can I assess the in vivo bioavailability of my this compound formulation?
A2: The in vivo bioavailability of your this compound formulation can be determined by conducting a pharmacokinetic study in an appropriate animal model. This involves administering this compound intravenously (IV) and via the desired route of injection (e.g., subcutaneous, intramuscular) and then measuring the plasma concentration of this compound over time. The absolute bioavailability (F) is calculated as:
F (%) = (AUC_non-IV / AUC_IV) * (Dose_IV / Dose_non-IV) * 100
Where AUC is the area under the plasma concentration-time curve.
dot
Caption: Workflow for determining the in vivo bioavailability of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | This compound Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.2 ± 0.05 |
| 10% Ethanol in Water | 1.5 ± 0.2 |
| 20% Propylene Glycol in Water | 3.8 ± 0.4 |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 8.2 ± 0.7 |
Table 2: In Vitro Metabolic Stability of this compound
| System | Half-life (min) | Intrinsic Clearance (μL/min/mg protein) |
| Human Liver Microsomes | 45 ± 5 | 15.4 ± 2.1 |
| Rat Liver Microsomes | 32 ± 4 | 21.6 ± 3.5 |
| Human Hepatocytes | 98 ± 12 | 7.1 ± 1.3 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assay
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to each buffer solution.
-
Incubate the samples at a controlled temperature (e.g., 25°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Collect the supernatant and filter it through a 0.22 μm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the metabolic half-life of this compound by plotting the natural logarithm of the remaining drug concentration against time.
Validation & Comparative
A Comparative Safety Analysis of Tapencarium and Existing Lipolytic Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-invasive fat reduction is continually evolving, with novel agents emerging to challenge established therapies. This guide provides a detailed comparison of the safety profile of Tapencarium (RZL-012), a novel synthetic cytolytic molecule, with two existing lipolytic agents: deoxycholic acid and phosphatidylcholine. The following analysis is based on available preclinical and clinical data, offering a resource for professionals engaged in the research and development of aesthetic and therapeutic treatments for localized adiposity.
Mechanism of Action: A Tale of Two Approaches
This compound's lipolytic action stems from its ability to induce rapid and irreversible rupture of adipocyte cell membranes, leading to cell death.[1] This direct cytolytic mechanism offers a targeted approach to reducing subcutaneous fat depots.
In contrast, deoxycholic acid, a secondary bile acid and the only FDA-approved injectable for submental fat reduction, acts as a detergent. It disrupts the cell membranes of adipocytes, causing them to lyse.[2][3][4] This non-specific cytolytic action is concentration-dependent.
Phosphatidylcholine, a phospholipid, is often used in combination with deoxycholic acid. Its precise mechanism in lipolysis is less defined, with some evidence suggesting it may facilitate the emulsification and transport of fat released from lysed adipocytes.[2] Other studies propose that it may induce adipocyte-specific lipolysis and apoptosis through inflammatory pathways.[5]
Signaling Pathway Diagrams
Comparative Safety Profile: A Tabular Analysis
The safety of a lipolytic agent is paramount. The following tables summarize the reported adverse events from clinical studies of this compound, deoxycholic acid, and phosphatidylcholine.
Table 1: Local Injection Site Reactions
| Adverse Event | This compound (RZL-012)[1][6][7][8][9] | Deoxycholic Acid[1][2][4][10][11][12] | Phosphatidylcholine (+/- Deoxycholate)[6][13][14][15][16] |
| Swelling/Edema | Common | Very Common | Very Common |
| Pain/Tenderness | Common | Very Common | Very Common |
| Erythema (Redness) | Common | Very Common | Very Common |
| Bruising/Ecchymosis | Common | Common | Common |
| Numbness/Paresthesia | Mild to Moderate, Transient | Common, Transient | Less Frequently Reported |
| Induration (Hardness) | Mild to Moderate | Common | Can Occur |
| Pruritus (Itching) | More frequent and longer lasting than placebo in one study | Common | Reported |
| Nodules | Not reported as a primary AE | Can Occur | Can Occur, may be less painful with PC/DC combination |
Table 2: Systemic and Other Adverse Events
| Adverse Event | This compound (RZL-012)[1][6][7][8][9] | Deoxycholic Acid[1][2][10] | Phosphatidylcholine (+/- Deoxycholate)[6][13][15][16] |
| Serious Adverse Events | None reported in cited studies | Rare, includes nerve injury, dysphagia, skin ulceration | Rare, includes skin necrosis, infection |
| Nerve Injury (Marginal Mandibular) | Mild to moderate, transient | Uncommon but reported (4% in one trial), typically transient | Not a commonly reported primary AE |
| Headache | Reported | Reported | Reported (dull headache with higher doses) |
| Nausea | Not a prominent AE | Reported | Reported, especially with higher doses |
| Diarrhea | Not a prominent AE | Reported with large volumes | Reported, especially with higher doses |
| Dizziness/Lightheadedness | Not a prominent AE | Reported | Reported (mild) |
Experimental Protocols: A Detailed Look at Key Studies
A thorough understanding of the methodologies employed in clinical trials is crucial for interpreting safety and efficacy data.
This compound (RZL-012) Phase 2b Study for Submental Fat
-
Study Design: A 3-armed, randomized, double-blind, placebo-controlled phase 2b study.[1][7][9]
-
Participants: 151 patients (aged 18-65) with excess submental fat.[1][7][9]
-
Intervention: A single treatment session with either low-dose RZL-012, high-dose RZL-012, or placebo administered via multiple injections into the submental area.[1][9]
-
Follow-up: Patients were monitored for 84 days post-treatment.[1][7][9]
-
Primary Endpoints: Safety and efficacy, with efficacy assessed using the Clinician Chin Assessment Tool (C-CAT) and Subject Chin Assessment Tool (S-CAT).[1][7][9]
-
Secondary Endpoints: Reduction in submental fat volume as measured by magnetic resonance imaging (MRI).[1][9]
Deoxycholic Acid Pivotal Phase 3 Trials for Submental Fat
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.[10][17]
-
Participants: Adults with moderate to severe submental fat.
-
Intervention: Up to six treatment sessions with deoxycholic acid (commonly 2 mg/cm²) or placebo, with injections spaced at least one month apart.[10]
-
Follow-up: Varied across studies, often including assessments at multiple time points post-treatment.
-
Primary Endpoints: Clinician- and patient-reported scales assessing the appearance of submental fat.
-
Safety Assessments: Monitoring of local and systemic adverse events.
Phosphatidylcholine Retrospective Safety Study
-
Study Design: Retrospective analysis of data from multiple centers.[13][15]
-
Participants: A large cohort of patients who had undergone injection lipolysis with phosphatidylcholine-based formulations.[15]
-
Data Collection: Questionnaires completed by physicians detailing treatment protocols, patient outcomes, and adverse events.[13]
-
Analysis: Descriptive statistics on the incidence and severity of reported side effects.
Comparative Experimental Workflow
References
- 1. Adverse Events of Injectable Deoxycholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, safety, and potential industry bias in using deoxycholic acid for submental fat reduction ‒ A systematic review and meta-analysis of randomized clinical trials | Clinics [elsevier.es]
- 5. Adverse events and their management of patients with the use of deoxycholic acid for the treatment of submental fat: uma integrative review | Research, Society and Development [rsdjournal.org]
- 6. Injection Lipolysis: A Systematic Review of Literature and Our Experience with a Combination of Phosphatidylcholine and Deoxycholate over a Period of 14 Years in 1269 Patients of Indian and South East Asian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of Serious Adverse Events Following Deoxycholic Acid Injection for Submental and Jowl Fat Reduction: A Systematic Review and Management Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy, safety, and potential industry bias in using deoxycholic acid for submental fat reduction ‒ A systematic review and meta-analysis of randomized clinical trials | Clinics [elsevier.es:443]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical experience and safety using phosphatidylcholine injections for the localized reduction of subcutaneous fat: a multicentre, retrospective UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. academic.oup.com [academic.oup.com]
- 16. longdom.org [longdom.org]
- 17. academic.oup.com [academic.oup.com]
RZL-012: A Comparative Analysis of In Vitro and In Vivo Performance in Adipocyte Reduction
For Immediate Release
This guide provides a comprehensive comparison of RZL-012, a novel small molecule in clinical development for localized fat reduction, with existing treatment modalities. The following analysis is intended for researchers, scientists, and professionals in the field of drug development, offering an objective overview of RZL-012's performance based on available preclinical and clinical data.
RZL-012 is an injectable drug designed to reduce subcutaneous fat deposits through a targeted mechanism of action.[1][2] Administered in a single multi-injection session, it offers a potential alternative to surgical procedures and other injectable treatments for conditions such as Dercum disease and for aesthetic applications like the reduction of submental fat.[1]
Mechanism of Action: Direct Cell Membrane Disruption
RZL-012's primary mechanism of action is the direct disruption of adipocyte cell membrane integrity.[1][3] This leads to rapid, non-specific cell death (liponecrosis) of fat cells in the treated area.[1][4] Following adipocyte destruction, a natural inflammatory and wound-healing process ensues, characterized by the clearance of dead fat tissue and the formation of fibrotic tissue.[3][5] This process ultimately results in a reduction of fat tissue volume and a contraction of the injected area.[3]
References
Head-to-Head Comparison: Tapencarium vs. Cryolipolysis for Localized Fat Reduction
A detailed analysis of two distinct modalities for non-invasive fat reduction, Tapencarium, an investigational injectable cytolytic agent, and cryolipolysis, a well-established cooling-based technology. This guide provides a comprehensive comparison of their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols for researchers, scientists, and drug development professionals.
In the landscape of aesthetic medicine, the demand for non-invasive procedures to reduce localized fat deposits continues to drive innovation. Among the emerging and established technologies, this compound and cryolipolysis represent two distinct approaches to achieving adipocyte destruction. This report provides a head-to-head comparison of these modalities, summarizing available clinical data and detailing the underlying biological mechanisms and experimental methodologies.
Mechanism of Action: A Tale of Two Cellular Fates
The fundamental difference between this compound and cryolipolysis lies in the way they induce fat cell death. This compound causes rapid, direct cell lysis, while cryolipolysis triggers a more gradual, programmed cell death process known as apoptosis.
This compound: Cytolytic Destruction
This compound (RZL-012) is a novel synthetic small molecule with cytolytic properties.[1][2] Its proposed mechanism of action involves the irreversible rupture of the adipocyte cell membrane, leading to rapid cell death.[1][3] This direct disruption of cellular integrity results in the immediate release of intracellular contents. While one source refers to this compound as a serine/threonine kinase inhibitor, the direct link between this activity and its primary cytolytic effect on fat cells is not yet fully elucidated in the provided information.[4] Following cell death, the body initiates a natural inflammatory and wound-healing response to clear the cellular debris.[3]
Cryolipolysis: Cold-Induced Apoptosis
Cryolipolysis, commercially known by brand names such as CoolSculpting, utilizes controlled cooling to selectively target and eliminate adipocytes.[5][6] Adipocytes are more susceptible to cold-induced injury than surrounding water-rich tissues like skin, nerves, and muscles.[5] The precise application of cold temperatures (typically at or below -10°C) for a defined period triggers the crystallization of lipids within the fat cells.[7] This event initiates the intrinsic pathway of apoptosis, a programmed cell death cascade. The process unfolds over several weeks to months, with inflammatory cells gradually clearing the apoptotic adipocytes.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the processes to evaluate them, the following diagrams are provided.
Clinical Efficacy: A Quantitative Comparison
While no direct head-to-head clinical trials comparing this compound and cryolipolysis have been identified, a comparative analysis can be drawn from individual study data, primarily focusing on submental fat (SMF) reduction where data for both is available.
| Parameter | This compound (RZL-012) - High Dose | Cryolipolysis |
| Primary Indication in Trials | Submental Fat[1] | Submental Fat, Flanks, Abdomen, Thighs[5] |
| Method of Fat Reduction Measurement | Magnetic Resonance Imaging (MRI)[1][10] | Ultrasound, Calipers[5][6] |
| Reported Fat Reduction (Submental) | -14.9% change in SMF volume vs. +1.5% for placebo (Day 84)[1] | Mean fat layer reduction of 2.0 mm to 2.3 mm[5][6] |
| Number of Treatment Sessions | Single session[1][10] | Often requires more than one session[1][5] |
| Patient Satisfaction (Submental) | 1-grade or 2-grade improvement in Subject Chin Assessment Tool (S-CAT) significantly higher than placebo[1] | 83% of subjects were satisfied[5] |
Experimental Protocols
This compound (RZL-012) for Submental Fat Reduction (Phase 2b Study)
-
Subject Selection: Adults (18-65 years) with excess submental fat.[1]
-
Treatment Administration: A single treatment session consisting of 28-36 subcutaneous injections.[1]
-
Post-Treatment: An ice pack is applied immediately after the procedure for pain relief.[1]
-
Efficacy Evaluation: Submental fat volume is assessed by MRI at baseline and at Day 84 post-treatment. Clinician and Subject Chin Assessment Tools (C-CAT and S-CAT) are also used.[1]
-
Safety Monitoring: Adverse events are monitored for 84 days.[1]
Cryolipolysis for Submental Fat Reduction
-
Subject Selection: Individuals with pinchable submental fat.
-
Treatment Administration:
-
A protective gel pad is applied to the treatment area.[7]
-
A small volume vacuum applicator (e.g., CoolMini) is positioned over the submental fat bulge.[5][7]
-
The device draws the tissue into the applicator and initiates a controlled cooling cycle.[7]
-
Cooling Parameters: A common protocol involves cooling to -10°C for 60 minutes.[5] Another protocol uses -11°C for 45 minutes.[6]
-
-
Post-Treatment: The treated area is manually massaged for several minutes immediately following applicator removal.[7]
-
Treatment Regimen: One or two treatment sessions, typically spaced 6 weeks apart, may be performed.[5]
-
Efficacy Evaluation: Fat layer thickness is measured using ultrasound or calipers at baseline and at follow-up visits (e.g., 12 weeks). Standardized photography is also used for visual assessment.[5]
-
Safety Monitoring: Adverse events are recorded at follow-up visits.
Safety and Tolerability
Both treatments are generally considered to have favorable safety profiles, though the nature and incidence of adverse events differ.
This compound: The most common adverse events reported in clinical trials are local injection site reactions, which are typically transient.[1][2] These can include bruising, swelling, numbness, and pain at the injection site.[1] No serious adverse events were associated with the tested doses in the submental fat reduction study.[1]
Cryolipolysis: Common side effects are also transient and localized to the treatment area, including erythema (redness), bruising, swelling, and temporary numbness or tingling.[11][12] A rare but more serious adverse event is paradoxical adipose hyperplasia (PAH), an unexpected increase in fat volume at the treatment site.[11]
Comparative Summary
| Feature | This compound | Cryolipolysis |
| Mechanism | Cytolysis (Rapid cell membrane rupture)[1] | Apoptosis (Programmed cell death)[8][9] |
| Administration | Subcutaneous Injection[1] | Non-invasive applicator with cooling[5] |
| Treatment Onset | Rapid adipocyte destruction[1] | Gradual adipocyte elimination over weeks to months[8] |
| Number of Sessions | Typically a single session[1] | Often requires multiple sessions[1] |
| Key Efficacy Data (Submental) | -14.9% volume reduction (MRI)[1] | 2.0-2.3 mm layer reduction (Ultrasound/Calipers)[5][6] |
| Common Adverse Events | Injection site reactions (bruising, swelling, pain)[1] | Redness, bruising, swelling, temporary numbness[11][12] |
| Serious Adverse Events | None reported in key submental fat trial[1] | Paradoxical Adipose Hyperplasia (rare)[11] |
Conclusion
This compound and cryolipolysis offer distinct approaches to non-invasive fat reduction. This compound, an injectable, provides a promising option for localized fat reduction with a single treatment session by inducing rapid cytolysis. Cryolipolysis is a well-established, non-invasive modality that gradually reduces fat through cold-induced apoptosis, often requiring multiple treatments.
The choice between these technologies in a clinical or research setting will depend on various factors, including the desired speed of results, the size and location of the treatment area, and the patient's tolerance for injections versus a non-invasive applicator. As more data on this compound becomes available, a more direct comparison of long-term efficacy and safety will be possible. For now, this guide provides a foundational, data-driven comparison for professionals in the field of drug and device development.
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety and efficacy of cryolipolysis for non‐invasive reduction of submental fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Bilateral Submental Cryolipolysis With Quantified 3-Dimensional Imaging of Fat Reduction and Skin Tightening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. healthylooks.com [healthylooks.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryolipolysis compared to Injection Lipolysis – Anti Age Magazine [en.anti-age-magazine.com]
- 12. Cryolipolysis: a review of published clinical data | The PMFA Journal [thepmfajournal.com]
A Comparative Meta-Analysis of Tapencarium (RZL-012) Phase 2b Clinical Trial Data for Submental Fat Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phase 2b clinical trial data for Tapencarium (RZL-012), a novel injectable cytolytic agent for submental fat (SMF) reduction, with the established alternative, deoxycholic acid (ATX-101). The information is compiled from published clinical trial results and systematic reviews to offer an objective overview of efficacy, safety, and methodologies.
Executive Summary
This compound (RZL-012) has demonstrated significant efficacy and a favorable safety profile in a phase 2b clinical trial for the reduction of submental fat. A single treatment session with high-dose this compound resulted in a statistically significant improvement in the appearance of the chin area as assessed by both clinicians and patients, and confirmed by MRI. The primary mode of action is the direct disruption of adipocyte cell membranes, leading to cell death and subsequent clearance. When compared to deoxycholic acid, another injectable treatment for SMF, this compound offers the potential for a single-treatment regimen, a point of differentiation from the multiple sessions often required with deoxycholic acid.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key quantitative data from the this compound phase 2b trial and comparative data from deoxycholic acid clinical trials.
Table 1: Efficacy Comparison of this compound and Deoxycholic Acid in Submental Fat Reduction
| Efficacy Endpoint | This compound (RZL-012) - High Dose (Single Treatment) | Deoxycholic Acid (ATX-101) - 1 or 2 mg/cm² (Up to 6 Treatments) | Placebo |
| Clinician-Reported Improvement (≥1-grade on rating scale) | 86% of patients[1] | 59.2% - 65.3% of patients[2] | 56.3% of patients (this compound trial)[1] / 23.0% of patients (Deoxycholic acid trial)[2] |
| Patient-Reported Satisfaction/Improvement | 34% of patients with ≥2-grade improvement on both clinician and subject scales[1] | 53.3% - 66.1% of patients satisfied with face/chin appearance[2] | 6.3% of patients with ≥2-grade improvement (this compound trial)[1] / 28.7% of patients satisfied (Deoxycholic acid trial)[2] |
| MRI-Measured Reduction in SMF Volume | -14.9% mean reduction[1] | Significant reduction confirmed by MRI in REFINE trials[3] | +1.5% mean change[1] |
| Responder Rate (≥10% reduction in SMF volume by MRI) | 68% of patients[1] | Not explicitly reported in the same format | 2% of patients[1] |
Table 2: Safety and Tolerability Comparison
| Adverse Event Profile | This compound (RZL-012) | Deoxycholic Acid (ATX-101) |
| Common Adverse Events | Local injection site reactions were the most common adverse events.[1][4] | Injection site pain, hematoma, anesthesia/numbness, erythema, and swelling/edema were the most common AEs.[5][6] |
| Serious Adverse Events | No serious AEs were associated with either of the 2 tested doses.[1] | Serious AEs were reported by 2.5% of ATX-101–treated patients and 4.4% of placebo-treated patients; none were considered to be related to study drug.[3] |
| Systemic Effects | No clinically significant changes in vital signs or laboratory tests.[1][4] | No clinically significant changes in blood lipid levels.[4] |
| Discontinuation due to AEs | Not reported in detail in the provided search results. | 7.4% of patients in the ATX-101 group and 1.2% of patients in the placebo group discontinued (B1498344) treatment owing to an AE.[3] |
Experimental Protocols
This compound (RZL-012) Phase 2b Study Methodology
The phase 2b study was a 3-armed, randomized, double-blind, placebo-controlled trial to evaluate the safety and efficacy of low- and high-dose this compound for SMF reduction.[1][4]
-
Patient Population: 151 patients aged 18-65 years with excess submental fat.[1][4]
-
Intervention: Patients received a single treatment session consisting of multiple injections into the submental area. They were randomized into three groups:
-
High-dose RZL-012
-
Low-dose RZL-012
-
Placebo[1]
-
-
Outcome Measures:
-
Follow-up: Patients were monitored for 84 days post-treatment.[1][4]
Deoxycholic Acid (ATX-101) Clinical Trial Methodology (General)
The clinical development program for deoxycholic acid involved multiple randomized, placebo-controlled trials, including the pivotal Phase 3 REFINE trials.
-
Patient Population: Adults with moderate or severe SMF who were dissatisfied with the appearance of their face/chin.[3]
-
Intervention: Patients received injections of deoxycholic acid (1 or 2 mg/cm²) or placebo into the submental fat.[2] Treatment sessions were typically spaced 28 days apart, with patients receiving up to six treatments.[2][4]
-
Outcome Measures:
-
Follow-up: Efficacy was typically assessed 12 weeks after the last treatment session.[3]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action of this compound (RZL-012) in Adipocyte Destruction.
Caption: Experimental Workflow of the this compound (RZL-012) Phase 2b Clinical Trial.
References
- 1. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipedema-simplified.org [lipedema-simplified.org]
- 4. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of Tapencarium's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tapencarium (RZL-012), a novel injectable for subcutaneous fat reduction, with the established alternative, deoxycholic acid. The information presented is based on available preclinical and clinical data to aid in the independent verification of this compound's mechanism of action and performance.
Mechanism of Action
This compound (RZL-012)
This compound is a novel synthetic, small molecule with cytolytic properties.[1][2] Its primary mechanism of action is the rapid induction of adipocyte (fat cell) death through the irreversible rupture of the cell membrane.[1][2] This direct disruption of membrane integrity leads to cell lysis and the subsequent elimination of localized subcutaneous fat deposits.[1]
Preclinical studies have indicated that this compound's effects on membrane integrity are immediate, leading to an influx of cytosolic calcium, with delayed effects on the mitochondrial membrane potential.[3] Following cell death, an inflammatory response is initiated, leading to the clearance of cellular debris and the formation of fibrotic tissue, which contributes to the observed reduction in fat volume.[1][3]
Interestingly, this compound is also classified as a serine/threonine kinase inhibitor.[4] However, the direct contribution of this enzymatic inhibition to its primary cytolytic effect on adipocytes has not been fully elucidated in the available literature. It is unclear if this is a primary mechanism of action or a secondary characteristic of the molecule.
Deoxycholic Acid
Deoxycholic acid is a naturally occurring secondary bile acid that plays a role in the emulsification and absorption of dietary fats.[5] When injected into subcutaneous adipose tissue, it acts as a detergent, non-selectively disrupting the cell membranes of adipocytes, leading to cell lysis and death.[5] This process, known as adipocytolysis, triggers a localized inflammatory response, which helps to clear the cellular debris and lipids from the treated area.[5] Over time, this leads to a visible reduction in the volume of subcutaneous fat.
Comparative Data
The following tables summarize the available quantitative data for this compound and deoxycholic acid, primarily from clinical trials in submental fat (double chin) reduction.
Table 1: In Vitro Efficacy
| Parameter | This compound (RZL-012) | Deoxycholic Acid |
| Mechanism | Cytolysis via membrane rupture | Cytolysis via membrane disruption |
| IC50 (Adipocyte Killing) | 25 - 106 µM[3] | Not explicitly stated in the provided results |
Table 2: Clinical Efficacy in Submental Fat Reduction (Phase 2b for this compound)
| Parameter | This compound (High Dose) | Deoxycholic Acid (Kybella®) | Placebo |
| Treatment Regimen | Single treatment session[1] | Up to 6 monthly treatments | Single treatment session[1] |
| ≥1-Grade Clinician-Reported Improvement | 86%[1] | 79%[1] | 56.3%[1] |
| ≥2-Grade Composite Improvement (Clinician & Subject) | 34%[1] | 13%[1] | Not explicitly stated |
| MRI-Measured Volume Reduction (Responders) | 68%[1] | 46%[1] | Not explicitly stated |
| Mean MRI-Measured Volume Reduction | -14.9%[1] | Not directly comparable | +1.5%[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the descriptions of the studies, the following are generalized methodologies for the key experiments cited.
In Vitro Adipocyte Viability Assay (Generalized)
-
Objective: To determine the concentration-dependent effect of this compound on adipocyte survival.
-
Methodology:
-
Culture mature adipocytes (e.g., differentiated 3T3-L1 cells or primary human adipocytes).
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which indicates membrane damage.
-
Calculate the IC50 value, the concentration at which 50% of the cells are non-viable.
-
In Vitro Membrane Integrity Assay (Generalized)
-
Objective: To assess the immediate impact of this compound on the integrity of the adipocyte cell membrane.
-
Methodology:
-
Treat cultured adipocytes with this compound.
-
At various time points, add a fluorescent dye that is excluded by intact cell membranes (e.g., propidium (B1200493) iodide).
-
Measure the uptake of the dye using fluorescence microscopy or flow cytometry. An increase in fluorescence indicates a loss of membrane integrity.
-
In Vivo Porcine Model for Subcutaneous Fat Reduction (Generalized)
-
Objective: To evaluate the efficacy and safety of this compound in reducing subcutaneous fat in a large animal model.
-
Methodology:
-
Administer subcutaneous injections of this compound at defined doses into the fat pads of domestic pigs.
-
Include a control group injected with a placebo vehicle.
-
Monitor the injection sites for local reactions and adverse events over a period of several weeks to months.
-
Measure the change in fat thickness at the injection sites using methods such as ultrasound or magnetic resonance imaging (MRI).
-
At the end of the study, collect tissue samples for histological analysis to assess adipocyte necrosis, inflammation, and fibrosis.
-
Visualizations
Below are diagrams illustrating the proposed mechanism of action and a generalized experimental workflow.
Caption: Proposed mechanism of this compound leading to fat reduction.
Caption: A typical drug development workflow from preclinical to clinical phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (RZL-012) for Flank Fat Reduction: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tapencarium: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the novel cytolytic agent, Tapencarium.
As researchers and scientists work with innovative compounds like this compound, a novel injectable synthetic molecule with cytolytic properties, ensuring safe and environmentally responsible disposal is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound (also known as RZL-012), this guide provides a comprehensive framework for its proper disposal based on general best practices for cytolytic and hazardous pharmaceutical waste. Adherence to these procedures is crucial for laboratory safety and regulatory compliance.
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical compound, particularly a cytolytic agent, must be approached with a clear understanding of its potential hazards. Improper disposal can lead to environmental contamination and pose risks to human health. The foundational principle is to manage all investigational drug products in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Step-by-Step Disposal Procedures for this compound
Given this compound's cytolytic nature, it should be handled as a hazardous chemical. The following steps outline the recommended disposal procedure for unused, expired, or contaminated this compound and related materials in a laboratory setting.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate this compound waste. Due to its cell-disrupting (cytolytic) properties, it is prudent to manage it as a hazardous pharmaceutical waste.[3][4]
-
Unused/Expired this compound: Any remaining stock of this compound in vials or syringes should be considered bulk hazardous waste.
-
Contaminated Materials: Items such as used syringes, needles (sharps), gloves, lab coats, bench paper, and any materials that have come into direct contact with this compound are considered contaminated waste.
-
Segregation: It is crucial to segregate this compound waste from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.[5]
Step 2: Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to minimize exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or gown
Step 3: Containerization and Labeling
Proper containerization is essential to prevent leaks and ensure the safety of waste handlers.
-
Sharps Waste: All needles and syringes used for this compound administration must be immediately placed in a designated, puncture-resistant sharps container.[3] These containers are often color-coded (e.g., red or purple) to indicate cytotoxic/cytostatic contents.[3][6]
-
Bulk and Contaminated Waste: Unused this compound and other contaminated materials should be placed in a designated hazardous waste container. These are typically black containers for hazardous pharmaceutical waste.[5][7] The container must be leak-proof and have a secure lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.
Step 4: Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from general traffic and sensitive areas.
Step 5: Disposal
The final disposal of hazardous pharmaceutical waste must be conducted by a licensed hazardous waste management company.
-
Incineration: High-temperature incineration is the recommended method for the destruction of cytotoxic and other hazardous pharmaceutical waste.[6][7] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Do Not:
Quantitative Data Summary: Disposal and PPE
| Waste Type | Container | Labeling | PPE for Handling | Disposal Method |
| Unused/Expired this compound | Black, leak-proof hazardous waste container | "Hazardous Waste - this compound" | Gloves, Goggles, Lab Coat | Incineration via licensed vendor |
| Used Sharps (Needles/Syringes) | Puncture-resistant sharps container (Purple-lidded recommended for cytotoxic)[4] | "Hazardous Waste - Sharps" | Gloves, Goggles, Lab Coat | Incineration via licensed vendor |
| Contaminated Labware (Gloves, etc.) | Black, leak-proof hazardous waste container | "Hazardous Waste - this compound" | Gloves, Goggles, Lab Coat | Incineration via licensed vendor |
Experimental Protocols
While specific experimental protocols for this compound disposal are not publicly available, the general protocol for handling and disposing of a novel cytolytic compound in a research setting involves the following key stages:
-
Risk Assessment: Before handling the compound, a thorough risk assessment should be conducted to identify potential hazards and establish safe handling procedures.
-
Waste Management Plan: A formal waste management plan should be developed, outlining the procedures for segregating, storing, and disposing of all waste generated. This plan should be communicated to all laboratory personnel.
-
Spill Management: A spill containment and cleanup protocol should be in place. This typically involves using a chemical spill kit with absorbent materials and appropriate PPE.
-
Documentation: Meticulous records of waste generation and disposal should be maintained in a laboratory notebook or a dedicated waste log.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. usbioclean.com [usbioclean.com]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Handling Guide for Tapencarium (RZL-012)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tapencarium (also known as RZL-012), a serine/threonine kinase inhibitor with cytolytic properties. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use and disposal of this compound in a research setting.
Immediate Safety and Personal Protective Equipment (PPE)
Given its cytolytic nature and classification as a serine/threonine kinase inhibitor, this compound should be handled with care to avoid exposure. The following personal protective equipment is mandatory when handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves (double gloving recommended) | Prevents dermal absorption. Double gloving is a best practice for handling potentially hazardous compounds. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area. Use a certified chemical fume hood when working with the solid (powder) form or when there is a risk of aerosolization. | Minimizes the risk of inhaling the compound, especially in powder form. |
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is vital for the safe handling of this compound. The following step-by-step protocols should be followed for all key experiments involving this compound.
Experimental Protocol: Reconstitution of Solid this compound
-
Preparation: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in the chemical fume hood. Use appropriate tools to minimize the generation of dust.
-
Reconstitution: Slowly add the desired solvent to the solid this compound to avoid splashing. Cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Post-Handling: Wipe down the work area and any equipment used with a suitable cleaning agent. Dispose of all contaminated consumables as hazardous waste. Remove and dispose of gloves properly, and wash hands thoroughly.
Experimental Protocol: In Vitro Cell-Based Assays
-
Preparation: All work with cell cultures and this compound should be conducted in a certified biological safety cabinet (BSC) to maintain sterility and operator safety.
-
Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize as per the specific assay protocol.
-
Compound Dilution: Prepare serial dilutions of the reconstituted this compound stock solution in the appropriate cell culture medium.
-
Cell Treatment: Carefully add the diluted this compound solutions to the cell cultures.
-
Incubation: Incubate the treated cells for the specified duration under appropriate conditions (e.g., 37°C, 5% CO2).
-
Post-Treatment Analysis: Following incubation, proceed with the specific assay readout (e.g., viability assay, western blot, etc.).
-
Decontamination and Disposal: All cell culture waste, including media and disposable labware, that has come into contact with this compound must be treated as biohazardous and chemical waste. Decontaminate liquid waste with a suitable disinfectant (e.g., 10% bleach) before disposal according to institutional guidelines. Solid waste should be placed in designated biohazard waste containers.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Solutions Containing this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse into the sanitary sewer. Place in a designated container for hazardous glass waste. |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container. |
| Contaminated PPE | All PPE (gloves, lab coats, etc.) that has come into contact with this compound must be disposed of as hazardous waste in a designated, labeled container. |
Quantitative Data from Clinical Studies
The following table summarizes quantitative data from clinical studies on this compound (RZL-012) for submental fat reduction. This data is provided for informational purposes to understand the clinical application and observed effects of the compound.
| Parameter | High-Dose Group | Low-Dose Group | Placebo Group | Citation |
| Average Dose per Patient | 244 mg | 166 mg | 0 mg | [1] |
| Number of Injections | 28 to 36 | 28 to 36 | 28 to 36 | [1] |
| Percentage Reduction in SMF Volume (Day 84 vs. Screening) | -14.9% | -8.3% | +1.5% | [1] |
| Patients with ≥10% Reduction in SMF Volume | 68% | 32% | 2% | [1] |
Visualized Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
